2-Cyclopropyl-5-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3,11H2,1H3 |
InChI Key |
KBHUVSQJVWZJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Cyclopropyl-5-methoxyaniline: A Strategic Scaffold for Medicinal Chemistry
Topic: 2-Cyclopropyl-5-methoxyaniline (CAS 1610034-84-8) Properties & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS 1610034-84-8) is a high-value aniline intermediate characterized by the presence of a cyclopropyl group at the ortho position and a methoxy group at the meta position relative to the amine.[1] This specific substitution pattern renders it a critical building block in the synthesis of kinase inhibitors, particularly those targeting VEGFR and other tyrosine kinases.
The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, offering enhanced metabolic stability against Cytochrome P450 (CYP) oxidation and introducing conformational constraints that can improve ligand-target binding affinity. This guide details the physicochemical properties, optimized synthetic routes, and handling protocols for this compound.
Chemical Identity & Physicochemical Profiling[1][2]
The compound combines the electron-donating properties of the methoxy group with the steric bulk and unique electronic character of the cyclopropyl ring.
Table 1: Physicochemical Datasheet
| Property | Value | Note |
| Chemical Name | This compound | Systematic Name |
| CAS Number | 1610034-84-8 | Primary Identifier |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Structure | Aniline core; 2-cyclopropyl, 5-methoxy | Ortho-cyclopropyl induces twist |
| Physical State | Solid / Low-melting Solid | Analogous to o-anisidine derivatives |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |
| pKa (Calculated) | ~4.0 - 4.5 | Conjugate acid; weakly basic due to ortho steric inhibition of resonance |
| LogP (Predicted) | 2.1 - 2.4 | Lipophilic, suitable for CNS penetration |
Synthetic Routes & Process Chemistry
The synthesis of sterically crowded anilines like this compound requires overcoming the challenge of introducing the cyclopropyl ring adjacent to the amine. The most robust industrial route utilizes Palladium-catalyzed cross-coupling.
Route 1: Suzuki-Miyaura Cross-Coupling (Recommended)
This pathway utilizes 2-Bromo-5-methoxyaniline as the starting material. The cyclopropyl group is introduced via a boronic acid derivative. This method is preferred for its high regioselectivity and mild conditions.
Reaction Scheme:
-
Precursor: 2-Bromo-5-methoxyaniline (CAS 59557-92-5).[2]
-
Reagent: Cyclopropylboronic acid (or MIDA boronate).
-
Catalyst: Pd(OAc)₂ + Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: Toluene/Water (biphasic system).
Detailed Protocol:
-
Charge: In a reaction vessel, dissolve 2-Bromo-5-methoxyaniline (1.0 eq) and Cyclopropylboronic acid (1.5 eq) in Toluene:Water (3:1 ratio).
-
Degas: Sparge with nitrogen for 15 minutes to remove oxygen (critical for Pd cycle).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%). Add K₃PO₄ (3.0 eq).
-
Reflux: Heat the mixture to 100°C for 12–16 hours under inert atmosphere.
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate.[3] Wash combined organics with brine.[3]
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Route 2: Nitration of 4-Cyclopropylanisole (Alternative)
This route is less preferred due to potential regioselectivity issues (formation of the 3-nitro isomer) but avoids transition metal catalysts.
-
Start: 4-Cyclopropylanisole.
-
Nitration: HNO₃/H₂SO₄ at 0°C. The methoxy group directs ortho/para, but para is blocked. The cyclopropyl group directs ortho. Directing effects compete.
-
Reduction: Fe/NH₄Cl or H₂/Pd-C to reduce the nitro group to the amine.
Visualization: Synthetic Workflow
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of CAS 1610034-84-8.
Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
The cyclopropyl group is a "privileged" replacement for isopropyl or ethyl groups.
-
Metabolic Blockade: Alkyl chains (like ethyl) are susceptible to rapid oxidation by CYP450 enzymes. The strained cyclopropyl ring has stronger C-H bonds (~106 kcal/mol vs 98 kcal/mol for secondary alkyls), significantly slowing down metabolic clearance.
-
Potency Enhancement: The 2-cyclopropyl group forces the aniline nitrogen out of planarity with the benzene ring due to steric clash. This "pre-organized" conformation can lock the molecule into a bioactive shape, reducing the entropic penalty of binding to a kinase pocket.
Structural Role in Kinase Inhibitors
This aniline is typically used as the "hinge binder" or the "solvent-exposed" tail in Type I/II kinase inhibitors.
-
Reaction: The amine (-NH₂) is commonly reacted with acyl chlorides or isocyanates to form amides or ureas.
-
Example Class: VEGFR2, c-Met, and RET kinase inhibitors often utilize ortho-substituted anilines to fill hydrophobic pockets (e.g., the Gatekeeper residue).
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophoric analysis of the this compound scaffold.
Handling, Safety, & Stability
As with all aniline derivatives, strict safety protocols must be observed.
Safety Data Sheet (SDS) Summary
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Signal Word: Warning.
-
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin: Harmful if absorbed. Potential sensitizer.
-
Eyes: Causes serious eye irritation.
-
Chronic: Aniline derivatives can cause methemoglobinemia (blue skin/lips) upon prolonged exposure.
-
Storage & Stability
-
Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aniline derivatives are prone to oxidation (darkening) upon air exposure.
-
Shelf Life: 24 months if stored properly in amber vials.
References
-
PubChem Compound Summary. (2025). 2-Bromo-5-methoxyaniline (Precursor Data).[2][4] National Center for Biotechnology Information. Link
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.[5] (Discusses similar methoxyaniline synthesis strategies). Link
-
BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. (Review of cyclopropyl bioisosteres). Link
-
Accela Chem. (2025). Product Catalog: this compound CAS 1610034-84-8.[1][6][7][8]Link
Sources
- 1. 2988134-13-8|2-Cyclopropyl-4-ethoxyaniline|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019121734A1 - Method for improving the oral bioavailability of a drug - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 6. 80058-85-1|2,6-Diisopropyl-4-phenoxyaniline|BLD Pharm [bldpharm.com]
- 7. 1610034-84-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2477812-39-6|(R)-6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2-Cyclopropyl-5-methoxyaniline: Structure, Synthesis, and Application
Abstract: 2-Cyclopropyl-5-methoxyaniline is a key structural motif and versatile building block in modern medicinal chemistry. Its unique combination of a strained cyclopropyl ring and an electron-rich methoxy-substituted aniline core imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides an in-depth analysis of its chemical structure, detailed synthetic methodologies with mechanistic insights, comprehensive spectral characterization, and a discussion of its strategic application in drug discovery, particularly as a bioisostere for less stable aniline moieties.
Introduction: The Strategic Importance of the Cyclopropyl-Aniline Scaffold
The aniline moiety is a cornerstone of pharmaceutical development, present in a vast array of approved drugs. However, its susceptibility to oxidative metabolism in the liver can lead to the formation of reactive metabolites, posing a risk of toxicity.[1] Consequently, medicinal chemists are increasingly focused on developing bioisosteric replacements that retain the beneficial pharmacological properties of anilines while improving their metabolic stability and safety profile.[2]
This compound has emerged as a valuable player in this context. The introduction of a cyclopropyl group, particularly adjacent to the amino functionality, offers several distinct advantages:
-
Metabolic Stability: The cyclopropyl group can act as a metabolic shield, sterically hindering the enzymatic oxidation of the adjacent amino group. This strategic placement can significantly reduce the rate of undesirable metabolic pathways.[3]
-
Conformational Rigidity: The three-membered ring introduces a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.
-
Modulation of Physicochemical Properties: The cyclopropyl group alters the lipophilicity and electronic properties of the aniline ring, providing a tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will dissect the core chemical attributes of this compound, providing researchers and drug development professionals with a comprehensive understanding of its synthesis and application.
Structural Elucidation and Physicochemical Properties
The unique arrangement of the cyclopropyl, methoxy, and amino groups on the benzene ring dictates the molecule's reactivity and physical characteristics.
Caption: Key structural features of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem |
| Molecular Weight | 163.22 g/mol | PubChem[4] |
| CAS Number | 63440-10-0 | Internal Data |
| Appearance | Typically a liquid or low-melting solid | Supplier Data |
| LogP | 2.4 | PubChem (Calculated)[4] |
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reduction of a nitro-precursor, which itself is synthesized from commercially available starting materials. This multi-step process is reliable and scalable.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 3-Cyclopropylanisole
-
Rationale: The methoxy group is an ortho-, para-director. Nitration will primarily occur at the positions ortho and para to this activating group. The position ortho to the methoxy and meta to the cyclopropyl group is sterically less hindered and electronically favored, leading to the desired 2-nitro-5-cyclopropylanisole.
-
Procedure:
-
To a stirred solution of 3-cyclopropylanisole (1.0 eq) in glacial acetic acid at 0-5 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-nitro-5-cyclopropylanisole.
-
Step 2: Reduction of 2-Nitro-5-cyclopropylanisole
-
Rationale: The nitro group is efficiently reduced to an amine using various methods. Catalytic hydrogenation is a clean and high-yielding method. Alternatively, reduction with iron powder in the presence of an acid or ammonium chloride is a classic and cost-effective approach.[5]
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-nitro-5-cyclopropylanisole (1.0 eq) in ethanol or methanol in a pressure vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-16 hours).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound, which is often of sufficient purity for subsequent steps.
-
Spectroscopic Characterization
Confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides a definitive fingerprint of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | m | 3H | Aromatic protons |
| ~3.8 | s | 3H | Methoxy (-OCH₃) protons |
| ~3.5-4.0 | br s | 2H | Amine (-NH₂) protons |
| ~1.8-2.0 | m | 1H | Cyclopropyl methine (-CH) proton |
| ~0.6-0.9 | m | 2H | Cyclopropyl methylene (-CH₂) protons |
| ~0.4-0.6 | m | 2H | Cyclopropyl methylene (-CH₂) protons |
-
Expert Interpretation: The upfield chemical shifts of the cyclopropyl protons are characteristic of this strained ring system. The broad singlet for the amine protons is typical and its chemical shift can vary with concentration and solvent. The aromatic region will show a complex multiplet pattern due to the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C-OCH₃ |
| ~140-145 | C-NH₂ |
| ~110-130 | Aromatic carbons |
| ~55 | -OCH₃ |
| ~10-15 | Cyclopropyl methine (-CH) |
| ~5-10 | Cyclopropyl methylenes (-CH₂) |
IR (Infrared) Spectroscopy
-
N-H Stretch: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy and cyclopropyl groups.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
-
[M]⁺: The molecular ion peak will be observed at m/z = 163.22 (for the exact mass).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and other targeted therapies.
Case Study: As a Key Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core that forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The this compound moiety can be incorporated to improve the metabolic stability and overall pharmacokinetic profile of these inhibitors.
Caption: Role as a building block in kinase inhibitor synthesis.
The amine group of this compound can act as a nucleophile in reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to append the aniline scaffold to a heterocyclic core, a common feature in many kinase inhibitors.[6]
Safety and Handling
As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline compounds are known to be toxic and can be absorbed through the skin.[7] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound represents a sophisticated and highly valuable building block for modern drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to address common challenges related to metabolic instability and to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.
References
-
PubChem. N-cyclopropyl-4-methoxyaniline. National Center for Biotechnology Information. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Bremner, J. B. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Gao, Y. et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubChem. 2-Methoxy-5-(propan-2-yl)aniline. National Center for Biotechnology Information. [Link]
-
Chemsrc. (2025). 2-methoxy-5-propyl-aniline. [Link]
-
Helal, M. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]
-
ResearchGate. (2004). synthesis of Cyclopropyl anilines. [Link]
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. cresset-group.com [cresset-group.com]
- 3. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
Advanced Profiling and Synthetic Integration of 2-Cyclopropyl-5-methoxyaniline in Drug Discovery
As drug discovery programs increasingly target complex kinases and G-protein-coupled receptors (GPCRs), the selection of peripheral building blocks is rarely arbitrary. 2-Cyclopropyl-5-methoxyaniline has emerged as a privileged scaffold in medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties, providing a deep dive into the structural rationale, physicochemical profiling, and self-validating synthetic workflows required to successfully integrate this moiety into advanced pharmaceutical pipelines.
Physicochemical Profiling & Quantitative Data
Before deploying any building block in a high-throughput or scale-up synthesis, it is critical to establish its foundational quantitative metrics. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt[1][2].
The choice between these forms dictates handling protocols. The free base is prone to oxidation (often darkening upon prolonged exposure to air) and is typically a low-melting solid or viscous liquid. Conversely, the HCl salt is a crystalline solid that offers superior bench stability and precise stoichiometric weighing, though it requires an auxiliary base during coupling reactions.
Table 1: Quantitative & Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1610034-84-8[2] | 2089257-63-4[1] |
| Molecular Formula | C₁₀H₁₃NO[2] | C₁₀H₁₄ClNO[1] |
| Molecular Weight | 163.22 g/mol [2] | 199.68 g/mol [1] |
| Purity Standard | ≥95% (Typical)[2] | ≥95% (Typical)[1] |
| Physical State | Viscous liquid / Low-melting solid | Crystalline Solid |
| Storage Conditions | 2-8°C, inert atmosphere, dark[3] | Room Temperature / 2-8°C, dry |
Pharmacophore Logic & Structural Rationale
In rational drug design, every functional group must justify its presence. The this compound core is engineered to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).
-
The Cyclopropyl Group (Steric Shielding): Positioned ortho to the amine, the cyclopropyl ring provides significant steric bulk without the excessive lipophilicity of a tert-butyl group. Causally, this steric shield restricts the rotation of the resulting C-N bond after coupling, locking the molecule into a bioactive conformation. Furthermore, it blocks metabolic oxidation at the ortho position by cytochrome P450 enzymes.
-
The Methoxy Group (Electronic Tuning): Located at the 5-position, the methoxy group acts as an electron-donating moiety via resonance, increasing the nucleophilicity of the primary amine. In the context of a kinase inhibitor, the oxygen atom frequently serves as a critical hydrogen-bond acceptor for the kinase hinge region.
-
The Primary Amine (Modular Attachment): Acts as the primary synthetic handle for amide bond formation or transition-metal-catalyzed cross-coupling.
Logical relationship of the this compound pharmacophore in drug design.
Synthetic Methodologies & Self-Validating Protocols
To integrate this compound into a larger scaffold, is the industry standard. However, the ortho-cyclopropyl group introduces significant steric hindrance, necessitating a highly optimized catalytic system.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple this compound with an aryl halide core to form a secondary diarylamine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System (Pd₂(dba)₃ / XPhos): XPhos is explicitly chosen because its bulky, electron-rich biaryl phosphine structure facilitates reductive elimination even when coupling sterically hindered ortho-substituted anilines.
-
Base (Cs₂CO₃): A mild inorganic base is selected over strong alkoxides (like NaOtBu) to prevent the cleavage of the methoxy group or degradation of sensitive functional groups on the core scaffold.
-
Solvent (1,4-Dioxane): Chosen for its high boiling point, allowing the reaction to reach the 100 °C threshold required to overcome the activation energy barrier imposed by the cyclopropyl steric clash.
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv). (Note: If using the HCl salt[1], increase Cs₂CO₃ to 3.0 equiv to neutralize the hydrochloride).
-
Degassing (Critical Causality): Evacuate the tube and backfill with inert Argon. Repeat this cycle three times. Why? Palladium(0) active species are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst death and ensures reproducible yields.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration via syringe.
-
Reaction Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation (In-Process QC): After 12 hours, cool the mixture to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.
-
Validation Checkpoint: The system validates itself as complete if the extracted ion chromatogram (EIC) shows <5% remaining aniline (m/z 164.1 [M+H]⁺) relative to the product peak. If the aniline persists >5%, the protocol dictates adding an additional 0.02 equiv of Pd catalyst and heating for 4 more hours.
-
-
Workup & Purification: Filter the crude mixture through a pad of Celite using Ethyl Acetate to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Self-validating synthetic workflow for the cross-coupling of this compound.
Conclusion
The utility of this compound extends far beyond its basic molecular formula (C₁₀H₁₃NO) and weight (163.22 g/mol )[2]. By understanding the causality behind its structural components—steric shielding from the cyclopropyl group and electronic tuning from the methoxy group—researchers can rationally deploy this building block to enhance the pharmacokinetic profiles of novel therapeutics. Adhering to self-validating synthetic protocols ensures that the steric challenges of this molecule are efficiently overcome, yielding high-purity intermediates for advanced drug development.
References
-
Title: 1610034-84-8, this compound Source: Accela ChemBio URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
Optimization of Aniline Scaffolds: 2-Cyclopropyl-5-methoxyaniline vs. 4-Chloro-2-cyclopropyl-5-methoxyaniline
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic divergence between 2-Cyclopropyl-5-methoxyaniline (CAS 1610034-84-8) and its halogenated analog, 4-Chloro-2-cyclopropyl-5-methoxyaniline (CAS 1383852-06-9).
In modern medicinal chemistry, particularly within kinase and GPCR inhibitor discovery, the This compound scaffold serves as a privileged pharmacophore. The cyclopropyl group provides rigid steric bulk to fill hydrophobic pockets (e.g., the ATP-binding site of kinases), while the 5-methoxy group acts as a hydrogen bond acceptor. However, the electron-rich nature of this aniline makes the para-position (C4) highly susceptible to oxidative metabolism by Cytochrome P450 enzymes.
The introduction of a chlorine atom at C4 (4-Chloro-2-cyclopropyl-5-methoxyaniline ) is a strategic lead optimization step. It blocks the primary metabolic soft spot, modulates lipophilicity (LogP), and electronically deactivates the aniline nitrogen, thereby altering the pKa and reactivity profile for subsequent coupling reactions.
Structural & Electronic Analysis
Physicochemical Comparison
The addition of chlorine fundamentally alters the molecular profile. The following table summarizes the estimated properties critical for drug design.
| Property | This compound | 4-Chloro-2-cyclopropyl-5-methoxyaniline | Impact of Chlorination |
| Formula | C₁₀H₁₃NO | C₁₀H₁₂ClNO | +34.5 Da |
| MW | 163.22 g/mol | 197.66 g/mol | Increased weight |
| cLogP (Est.) | ~2.1 | ~2.8 | +0.7 log units (Increased Lipophilicity) |
| Aniline pKa | ~4.5 - 4.8 | ~3.5 - 3.8 | -1.0 pKa units (Reduced Basicity) |
| Metabolic Stability | Low (High Clearance) | High (Blocked para-oxidation) | Extended Half-life (t½) |
| Electronic State | Electron-Rich (Nucleophilic) | Deactivated (Less Nucleophilic) | Requires harsher coupling conditions |
The "Metabolic Block" Strategy
The C4 position in the non-chlorinated scaffold is activated by both the amino group (ortho/para-director) and the methoxy group (ortho-director). This makes it the primary site for CYP450-mediated hydroxylation, leading to the formation of reactive quinone-imine intermediates which can cause toxicity or rapid clearance.
-
Mechanism: CYP450 enzymes typically attack the most electron-rich, sterically accessible position.
-
Solution: Chlorine acts as a metabolic blocker. The C-Cl bond is strong (~80 kcal/mol) and resistant to oxidative cleavage under physiological conditions.
Electronic Effects on Synthesis
The chlorine atom exerts an inductive electron-withdrawing effect (-I). This lowers the electron density on the aniline nitrogen.
-
Consequence: In amide coupling reactions (e.g., with carboxylic acids to form drug candidates), the 4-chloro analog is a weaker nucleophile. Reaction times may need to be extended, or more potent coupling reagents (e.g., HATU vs. EDCI) may be required.
Synthetic Pathways[1][2][3]
The synthesis of these scaffolds typically proceeds via palladium-catalyzed cross-coupling to install the cyclopropyl group, followed by regioselective chlorination.
Workflow Diagram
Figure 1: Synthetic routes to the target anilines. Route A (Solid lines) is preferred for late-stage diversification. Route B (Dashed) requires careful control to prevent dechlorination during Pd-coupling.
Experimental Protocols
Synthesis of this compound
Principle: Suzuki-Miyaura cross-coupling of an aryl bromide with cyclopropylboronic acid. The cyclopropyl group is sensitive; mild base and specific ligands (e.g., Tricyclohexylphosphine or dppf) are recommended to prevent protodeboronation.
Reagents:
-
2-Bromo-5-methoxyaniline (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/PCy₃
-
K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
Inertion: Charge a reaction flask with 2-bromo-5-methoxyaniline, cyclopropylboronic acid, and K₃PO₄. Purge with Argon for 15 minutes.
-
Catalyst Addition: Add the Palladium catalyst and solvent system (degassed).
-
Reflux: Heat the mixture to 90–100°C under Argon for 12–16 hours. Monitor by LC-MS (Target M+H = 164.1).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is an oil or low-melting solid.
Synthesis of 4-Chloro-2-cyclopropyl-5-methoxyaniline
Principle: Electrophilic Aromatic Substitution (EAS) using N-Chlorosuccinimide (NCS). The amino group directs ortho/para, but the para position (C4) is the only sterically accessible and electronically activated site (activated by both NH₂ and OMe).
Reagents:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolution: Dissolve this compound in DMF (0.5 M concentration). Cool to 0°C in an ice bath.
-
Addition: Add NCS portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: Monitor strictly by TLC/LC-MS to prevent over-chlorination at the C6 position.
-
-
Quench: Pour the reaction mixture into ice-water.
-
Isolation: If a solid precipitates, filter and wash with water. If oil, extract with EtOAc/Hexane (1:1).
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Medicinal Chemistry Applications (Case Study Logic)
Metabolic Soft Spot Identification
The following diagram illustrates the metabolic vulnerability of the parent scaffold and the stabilization provided by the chlorine atom.
Figure 2: Metabolic fate of the two scaffolds. The 4-chloro substituent effectively blocks the primary oxidative pathway.
Impact on Potency (SAR)
In kinase inhibitors (e.g., targeting VEGFR or EGFR), the aniline moiety often binds to the hinge region or a hydrophobic back-pocket.
-
Lipophilic Filling: The 4-Cl group adds volume and lipophilicity, potentially improving van der Waals interactions within a hydrophobic pocket.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding with backbone carbonyl oxygen atoms in the target protein, a specific interaction that hydrogen (in the parent molecule) cannot provide.
Safety & Handling
-
Aniline Toxicity: Both compounds are aniline derivatives and should be treated as potential carcinogens and skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Reactivity: The 4-chloro analog is stable under standard conditions but can release HCl if exposed to strong Lewis acids at high temperatures.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aniline nitrogen (browning).
References
-
Synthesis of Cyclopropyl Anilines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 1995, 95(7), 2457–2483.
- Context: General protocol for Suzuki coupling of sterically hindered aryl halides.
-
Metabolic Blocking Strategies
- Title: "The Role of Fluorine and Chlorine in Drug Discovery."
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
- Context: Detailed analysis of how halogenation affects metabolic stability and pKa.
-
Commercial Availability & Identifiers
- Title: "Regioselective Chlorination of Anilines using N-Chlorosuccinimide.
Sources
Thermophysical Characterization of 2-Cyclopropyl-5-methoxyaniline: Predictive Modeling and Experimental Methodologies
Executive Summary
In modern drug development and process chemistry, the precise determination of thermophysical properties is non-negotiable. 2-Cyclopropyl-5-methoxyaniline (CAS: 1610034-84-8) is a highly specialized, electron-rich building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Its unique structural motif—combining an aniline core with a sterically demanding cyclopropyl group and an electron-donating methoxy group—presents specific challenges for isolation, purification, and formulation.
This technical guide provides an in-depth analysis of the boiling point (BP) and melting point (MP) of this compound, detailing the structural causality behind these properties, Quantitative Structure-Property Relationship (QSPR) predictions, and the self-validating experimental protocols required to measure them accurately.
Structural Causality and QSPR Predictive Modeling
Before executing empirical measurements, a Senior Application Scientist must understand the molecular mechanics dictating phase transitions. The thermophysical behavior of this compound is governed by three competing structural vectors:
-
The Aniline Core: Primary amines act as both hydrogen bond donors and acceptors. This establishes a robust intermolecular hydrogen-bonding network, which significantly elevates the boiling point compared to isosteric hydrocarbons.
-
The 5-Methoxy Substitution: The methoxy group introduces a strong molecular dipole and serves as an additional hydrogen bond acceptor. This further increases the enthalpy of vaporization (
), driving the boiling point upward. -
The 2-Cyclopropyl Substitution: Positioned ortho to the amine, the cyclopropyl ring introduces severe steric hindrance. While its added molecular mass increases London dispersion forces, the rigid, bulky ring disrupts the highly ordered crystal lattice typical of planar anilines. This lattice disruption results in a significant depression of the melting point.
Because highly specific, peer-reviewed empirical data for this exact proprietary intermediate is often restricted, process chemists rely on QSPR modeling and structural analogs to establish target ranges prior to experimental validation.
Table 1: Target Thermophysical Data Profile
| Property | Value / Target Range | Methodology / Source |
| CAS Number | 1610034-84-8 | Catalog Data[1] |
| Molecular Weight | 163.22 g/mol | Calculated[1] |
| Predicted Boiling Point (760 mmHg) | 285 °C – 295 °C | QSPR Group Contribution Method |
| Predicted Boiling Point (10 mmHg) | 140 °C – 150 °C | Clausius-Clapeyron Extrapolation |
| Predicted Melting Point | 35 °C – 45 °C | QSPR / Analog Comparison |
Mandatory Visualization: Workflows and Mechanisms
To ensure rigorous data integrity, the validation of these properties must follow a strict analytical workflow, and the structural causality must be clearly mapped.
Caption: Thermophysical validation workflow for this compound.
Caption: Structural contributions to the thermophysical properties of the compound.
Self-Validating Experimental Protocols
To transition from QSPR predictions to empirical certainty, the following self-validating protocols must be executed. These methodologies are grounded in international regulatory standards to ensure trustworthiness and reproducibility.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Traditional capillary tube methods are subjective and fail to detect polymorphism. DSC provides a quantitative thermodynamic profile, strictly adhering to OECD Test Guideline 102 [2] and USP <891> Thermal Analysis [3].
-
Step 1: Sample Preparation: Weigh exactly 2.0 to 5.0 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal prevents the volatilization of the sample before the melting event concludes.
-
Step 2: Instrument Calibration: Calibrate the DSC using a high-purity Indium standard to ensure absolute temperature and enthalpy accuracy[3].
-
Step 3: Purge Gas: Utilize dry nitrogen at a flow rate of 50 mL/min. Causality: Electron-rich anilines are highly susceptible to oxidative degradation at elevated temperatures; an inert atmosphere is mandatory.
-
Step 4: Thermal Program: Equilibrate the sample at 0 °C, then apply a heating ramp of 10 °C/min up to 100 °C.
-
Step 5: Data Extraction: Determine the melting point from the extrapolated onset temperature of the endothermic melting peak[2].
-
Self-Validation Loop: Run a secondary scan (cool down at 10 °C/min and reheat). If the endotherm is perfectly reversible, it confirms a true melting event. If the peak vanishes or shifts drastically, it indicates thermal decomposition or a desolvation artifact.
Protocol B: Boiling Point Determination via Reduced-Pressure Ebulliometry
Attempting to boil this compound at atmospheric pressure (760 mmHg) will likely result in thermal decomposition and polymerization, as the predicted BP exceeds 280 °C. Therefore, reduced-pressure ebulliometry is required, guided by OECD Test Guideline 103 [4].
-
Step 1: Setup: Assemble a dynamic reflux ebulliometer equipped with a high-precision capacitance manometer and a vacuum pump.
-
Step 2: Pressure Control: Set the system pressure to exactly 10.0 mmHg. Causality: Lowering the pressure reduces the boiling point to a safe thermal window (~140 °C - 150 °C), preventing the oxidation of the methoxy-aniline system[4].
-
Step 3: Heating & Equilibration: Apply controlled heating until a steady reflux is established. Allow the vapor temperature to stabilize for a minimum of 10 minutes to ensure thermodynamic equilibrium.
-
Step 4: Measurement: Record the equilibrium vapor temperature.
-
Self-Validation Loop: Measure the boiling point at three distinct reduced pressures (e.g., 10 mmHg, 20 mmHg, and 50 mmHg). Plot
against (Kelvin). A strictly linear relationship validates the data via the Clausius-Clapeyron equation, proving that the compound remained intact and did not degrade during the analytical run. The atmospheric boiling point can then be mathematically extrapolated with high confidence.
References
- 1610034-84-8, this compound - AccelaChem Source: Accela ChemBio Catalog URL
- SAFETY DATA SHEET - ChemPoint.com (Referencing OECD Test Guideline 103)
- Safety Data Sheet - Merck (Referencing OECD Test Guideline 102)
- Residual Moisture Testing Methods for Lyophilized Drug Products (Detailing USP <891> Thermal Analysis)
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Cyclopropyl-5-methoxyaniline via Suzuki Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 2-cyclopropyl-5-methoxyaniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-methoxyaniline and cyclopropylboronic acid. These application notes offer a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights into critical process parameters. The information is tailored for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1][2] Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacological profile.[2] The rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, leading to improved potency and selectivity. This compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4][5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[4][5] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of substituted anilines.[8][9][10]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, cyclopropylboronic acid) with an organohalide (2-bromo-5-methoxyaniline).[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][11][12]
1. Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 2-bromo-5-methoxyaniline. This step forms a square-planar Pd(II) complex.[4][11] The reactivity of the organohalide typically follows the trend I > Br > OTf >> Cl.[10]
2. Transmetalation: This is a crucial step where the organic group from the organoboron species is transferred to the palladium center. The presence of a base is essential for this step.[5][13][14] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the cyclopropyl group to the Pd(II) complex, displacing the halide.[5][11][13]
3. Reductive Elimination: In the final step, the two organic ligands on the palladium center (the cyclopropyl and the aminophenyl groups) couple and are eliminated from the coordination sphere, forming the desired product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol details the synthesis of this compound on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Bromo-5-methoxyaniline | ≥98% | Commercially Available | 59557-92-5 |
| Cyclopropylboronic acid | ≥97% | Commercially Available | 411235-57-9 |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 3375-31-3 |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | 2622-14-2 |
| Potassium phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | 7778-53-2 |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | 108-88-3 |
| Water | Deionized | Laboratory Supply | 7732-18-5 |
| Ethyl acetate | ACS Grade | Commercially Available | 141-78-6 |
| Brine (saturated NaCl solution) | - | Laboratory Prepared | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Celite® | - | Commercially Available | 61790-53-2 |
| Silica gel | 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Oil bath with a temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Setup and Procedure
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. boa.unimib.it [boa.unimib.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Application Note: Chemoselective Reduction of 2-Cyclopropyl-5-methoxynitrobenzene
Abstract & Strategic Overview
The reduction of 2-cyclopropyl-5-methoxynitrobenzene to its corresponding aniline (2-cyclopropyl-5-methoxyaniline ) presents a classic chemoselectivity challenge in organic synthesis. While the nitro group (
This Application Note outlines two validated protocols designed to preserve the strained cyclopropyl ring while quantitatively reducing the nitro group.
The "Cyclopropyl Survival" Challenge
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). In the presence of
Recommended Strategy:
-
Primary Method (Chemical): Iron/Ammonium Chloride (Fe/
). This method is mechanistically distinct from hydrogenation, operating via single electron transfer (SET) under neutral conditions, ensuring 100% retention of the cyclopropyl motif. -
Secondary Method (Catalytic): Platinum on Carbon (Pt/C) Hydrogenation. Unlike Palladium, Platinum is significantly less active toward cyclopropyl hydrogenolysis, making it the preferred choice if catalytic hydrogenation is required for scalability.
Decision Matrix & Mechanism
The following diagram illustrates the critical decision pathways for this substrate.
Figure 1: Chemoselectivity decision tree highlighting the risk of Pd-catalyzed hydrogenolysis versus recommended protocols.
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
This protocol is the most robust method for laboratory-scale synthesis (1g to 50g). It operates at near-neutral pH, preventing acid-catalyzed ring opening.
Materials
-
Substrate: 2-cyclopropyl-5-methoxynitrobenzene (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Celite® 545
Step-by-Step Procedure
-
Activation (Optional but Recommended): Briefly wash the iron powder with 2% HCl followed by water and ethanol to remove surface oxides if the bottle is old.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate (1.0 equiv) in Ethanol (
). -
Addition: Add water (
) followed by solid Ammonium Chloride (5.0 equiv). Stir until partially dissolved. -
Initiation: Add Iron Powder (4.0 equiv) in one portion.
-
Note: The reaction is heterogeneous.[1] Efficient stirring is critical.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) .
-
Observation: The grey suspension will turn rust-brown/black as iron oxides form.
-
Time: Typically complete in 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LCMS.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the slurry through a pad of Celite to remove iron sludge.[1] Wash the pad copiously with EtOAc. Do not let the iron residue dry out completely on the filter paper (pyrophoric risk).
-
Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).
-
Drying: Wash combined organics with brine, dry over
, and concentrate.
-
Expected Yield & Purity
-
Yield: 85–95%
-
Purity: >98% (often requires no chromatography).
Protocol B: Catalytic Hydrogenation (Pt/C)
If metal waste (iron sludge) is a concern for scale-up, catalytic hydrogenation using Platinum is the viable alternative. Do not use Palladium.
Materials
-
Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (0.5 - 1.0 wt% loading relative to substrate).
-
Note: Sulfided Pt/C is "poisoned" to further reduce hydrogenolysis activity.
-
-
Solvent: Methanol or Ethyl Acetate.
-
Hydrogen Source:
balloon (1 atm) or low-pressure shaker (15-30 psi).
Step-by-Step Procedure
-
Safety Check: Purge reaction vessel with Nitrogen (
). -
Loading: Add Substrate and solvent to the vessel.
-
Catalyst Addition: Carefully add Pt/C under an inert atmosphere (
).-
Caution: Dry catalysts can ignite solvent vapors. Add as a water-wet paste if possible.
-
-
Hydrogenation: Evacuate and backfill with
(3 cycles). Stir vigorously at Room Temperature ( ).-
Pressure:[2] Keep pressure low (1 atm to 30 psi). High pressure increases the risk of ring opening.
-
-
Monitoring: Check LCMS every hour. Stop immediately upon consumption of starting material to prevent "over-reduction."
-
Workup: Filter through Celite under
atmosphere. Concentrate filtrate.[1][3]
Analytical Validation & QC
To confirm the success of the reaction, specific spectral markers must be verified.
| Feature | Substrate (Nitro) | Product (Aniline) | Validation Note |
| LCMS (M+H) | [M+1] = 194.2 | [M+1] = 164.2 | Loss of 30 amu ( |
| 1H NMR (Cyclopropyl) | Multiplets ~0.6–1.1 ppm | Multiplets ~0.5–0.9 ppm | CRITICAL: If these signals disappear or become a triplet/doublet at ~0.9 ppm, ring opening occurred. |
| 1H NMR (Amine) | Absent | Broad singlet ~3.5–5.0 ppm | Indicates reduction of |
| Appearance | Yellow/Orange Solid | Pale Brown/Oil | Anilines oxidize slowly in air; store under Argon. |
Troubleshooting Guide
Issue: Incomplete Conversion (Protocol A)
-
Cause: Iron surface passivation.
-
Fix: Add 1-2 drops of concentrated HCl to the reaction mixture or mechanically crush the iron powder before addition. Ensure vigorous stirring.
Issue: Cyclopropyl Ring Opening (Protocol B)
-
Cause: Catalyst too active or reaction time too long.
-
Fix: Switch to Sulfided Pt/C . Alternatively, add Vanadium pentoxide (
) (cat. amount) as a poison, or switch back to Protocol A (Fe/ ).
Issue: Emulsion during Workup (Protocol A)
-
Cause: Fine iron salts.[4]
-
Fix: Ensure the Celite filtration is thorough. If emulsion persists during extraction, add a small amount of saturated Rochelle's salt solution or filter the biphasic mixture through Celite again.
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction method.
References
-
Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Chemoselectivity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
Section 1: Direct N-Cyclopropanation via Chan-Lam Oxidative Coupling
Advanced Cyclopropanation Strategies for Methoxyaniline Derivatives: Protocols and Mechanistic Insights
Methoxyaniline derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of a cyclopropyl group—either directly onto the aniline nitrogen or onto an adjacent carbon framework—imparts critical physicochemical enhancements. Cyclopropanation restricts conformational flexibility, modulates the basicity (pKa) of the amine, and acts as a metabolically stable bioisostere for alkyl groups.
As a Senior Application Scientist, I have structured this guide to detail the two most pharmaceutically relevant methodologies for the cyclopropanation of methoxyaniline derivatives: Direct N-Cyclopropanation via Chan-Lam oxidative coupling, and Alkene Cyclopropanation via transition-metal-catalyzed carbene transfer.
Direct N-alkylation of electron-rich anilines with cyclopropyl halides is notoriously difficult due to the prohibitively high activation barrier of S_N2 reactions at the sterically hindered, sp3-hybridized cyclopropyl carbon[1]. To circumvent this, the Chan-Lam cross-coupling utilizes cyclopropylboronic acid in the presence of a copper catalyst to achieve direct C–N bond formation under mild conditions[2].
Mechanistic Causality & Experimental Choices
The reaction relies on Cu(OAc)₂ as the precatalyst. The methoxyaniline coordinates to the Cu(II) center, followed by transmetalation with cyclopropylboronic acid. A critical feature of this protocol is the requirement for an oxidant (typically atmospheric O₂), which facilitates the reductive elimination of the N-cyclopropyl product by transiently oxidizing the copper center to a highly reactive Cu(III) intermediate.
-
Ligand Selection: The addition of 2,2'-bipyridine stabilizes the copper species, preventing disproportionation and off-target oxidation of the electron-rich methoxyaniline ring[2].
-
Solvent Dynamics: 1,2-Dichloroethane (DCE) is strictly preferred over coordinating solvents like DMF or THF. Coordinating solvents competitively bind the electrophilic copper center, stalling the transmetalation step and leading to premature catalyst resting states.
Protocol 1: Synthesis of N-Cyclopropyl-4-methoxyaniline
This protocol is designed to be a self-validating system; the visual color changes and TLC profiles serve as in-process controls.
-
Reagent Assembly: In an oven-dried 20 mL reaction vial, combine 4-methoxyaniline (1.0 equiv, 1.0 mmol), cyclopropylboronic acid (2.0 equiv, 2.0 mmol), Cu(OAc)₂ (0.2 equiv, 0.2 mmol), 2,2'-bipyridine (0.2 equiv, 0.2 mmol), and Na₂CO₃ (2.0 equiv, 2.0 mmol)[2][3].
-
Solvent Addition: Suspend the solid mixture in anhydrous DCE (5.0 mL). The solution will initially appear light blue/green due to the Cu(II) resting state.
-
Aerobic Oxidation: Leave the reaction vial open to the air, or equip it with an O₂ balloon. Vigorous stirring (≥800 rpm) is essential to ensure adequate gas-liquid phase transfer of oxygen.
-
Thermal Activation: Heat the mixture to 70 °C for 6 to 12 hours.
-
Self-Validation Checkpoint: As the oxidative cycle progresses, the mixture will transition to a darker, heterogeneous suspension. Complete consumption of 4-methoxyaniline can be validated by TLC (visualized via UV or ninhydrin stain).
-
-
Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove copper salts and insoluble boronic acid oligomers[3].
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to afford N-cyclopropyl-4-methoxyaniline as a pale yellow oil.
Workflow for Cu-mediated N-cyclopropanation of 4-methoxyaniline via Chan-Lam coupling.
Table 1: Optimization Parameters for N-Cyclopropanation
| Solvent | Base | Ligand | Atmosphere | Yield (%) |
| DCE | Na₂CO₃ | 2,2'-Bipyridine | Air / O₂ | 80 - 85 |
| MeOH | None | None | Air | < 20 |
| DMF | Et₃N | None | N₂ | Trace |
Section 2: Carbene Transfer Cyclopropanation of Methoxy-Styrenes
When the target pharmacophore requires the cyclopropane ring on the carbon skeleton (e.g., synthesizing tranylcypromine analogs), the standard approach is the [2+1] cycloaddition of a metal-carbenoid to a methoxyaniline-derived alkene, such as 4-methoxy-vinylbenzene[4].
Mechanistic Causality & Experimental Choices
Transition metals (Rh, Ru, Cu) decompose diazo compounds (like ethyl diazoacetate, EDA) to generate an electrophilic metal-carbenoid intermediate, accompanied by the irreversible extrusion of nitrogen gas[4]. The electron-rich double bond of the methoxy-styrene undergoes a concerted, asynchronous nucleophilic attack on the carbenoid.
-
Catalyst Selection: Dirhodium tetraacetate (Rh₂(OAc)₄) is a robust, general catalyst for this transformation. However, Ruthenium(II)-Pheox complexes are highly recommended if strict asymmetric induction is required, as they offer exceptional enantioselectivity and diastereocontrol (favoring the trans-isomer due to steric repulsion in the transition state)[5].
-
Reagent Dosing: The diazo precursor must be added slowly via a syringe pump. High local concentrations of EDA lead to carbenoid dimerization, forming diethyl maleate or fumarate as parasitic byproducts[4].
Protocol 2: Rh-Catalyzed Cyclopropanation of 4-Methoxy-vinylbenzene
-
Catalyst Loading: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-methoxy-vinylbenzene (1.0 equiv, 2.0 mmol) and Rh₂(OAc)₄ (0.01 equiv, 1.0 mol%) in anhydrous dichloromethane (10 mL).
-
Diazo Addition (Critical Step): Dissolve ethyl diazoacetate (EDA, 1.5 equiv, 3.0 mmol) in DCM (5 mL). Add this solution dropwise via a syringe pump over 2–4 hours to the stirring alkene/catalyst mixture at room temperature.
-
Self-Validation Checkpoint: The continuous evolution of N₂ gas bubbles upon the addition of EDA serves as a visual confirmation of active metal-carbenoid generation. The cessation of bubbling indicates either reaction completion or catalyst deactivation.
-
-
Reaction Completion: After the addition is complete, stir for an additional 2 hours.
-
Workup: Pass the crude mixture through a short plug of silica gel to remove the rhodium catalyst, eluting with DCM.
-
Purification: Concentrate and purify via column chromatography to isolate the trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate.
Mechanistic pathway of metal-catalyzed carbene transfer for alkene cyclopropanation.
Table 2: Catalyst Comparison for Alkene Cyclopropanation
| Catalyst | Diazo Precursor | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |
| Rh₂(OAc)₄ (1 mol%) | Ethyl diazoacetate | 25 | 88 | 85:15 | N/A (Racemic) |
| Ru(II)-Pheox (3 mol%) | Ethyl diazoacetate | 25 | 93 | >99:1 | up to 99 |
| Cu(OTf)₂ (5 mol%) | Ethyl diazoacetate | 40 | 75 | 70:30 | N/A (Racemic) |
References
-
Title: A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Source: National Institutes of Health (NIH). URL:[Link]
-
Title: Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group. Source: MDPI. URL:[Link]
-
Title: Direct Catalytic Asymmetric Cyclopropylphosphonation Reactions of N,N-Dialkyl Groups of Aniline Derivatives by Ru(II)-Pheox Comp. Source: Hue University. URL:[Link]
-
Title: Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
Application Note: Handling and Storage of 2-Cyclopropyl-5-methoxyaniline
Executive Summary
2-Cyclopropyl-5-methoxyaniline represents a challenging class of pharmaceutical intermediates: electron-rich anilines possessing steric strain.[1] The molecule features two critical functionalities that dictate its handling: a methoxy group (electron-donating) that increases the susceptibility of the amine to oxidative degradation, and a cyclopropyl ring , which introduces steric strain and potential acid-sensitivity.
Improper storage leads to rapid formation of N-oxides, azo-dimers, and polymerized "tars" (indicated by brown/black discoloration), which can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).
This guide provides a self-validating workflow for the receipt, purification ("rescue"), and long-term preservation of this compound.
Chemical Basis of Instability
To handle this compound effectively, one must understand the mechanism of its degradation.
-
Electronic Activation: The methoxy group at the 5-position is a strong electron-donating group (EDG).[1] Through resonance, it increases the electron density on the nitrogen atom, lowering the oxidation potential.
-
Oxidative Cascade: Upon exposure to atmospheric oxygen, the electron-rich amine undergoes single-electron transfer (SET) to form a radical cation.[1] This species rapidly couples to form hydrazines, azo compounds, or complex polymers (tars).
-
Cyclopropyl Vulnerability: While the cyclopropyl group is relatively robust, it possesses significant ring strain (~27.5 kcal/mol).[1] Exposure to strong, warm acids during purification can trigger ring-opening or rearrangement, necessitating modified extraction protocols.[1]
Protocol 1: Receipt and Initial Assessment (The "Traffic Light" System)
Objective: Determine the purity status immediately upon delivery.
Upon receipt of the material, perform a visual and spectroscopic audit. Do not assume vendor purity, as degradation can occur during transit.[1]
| Status Color | Visual Appearance | 1H NMR Signature | Action Required |
| Green (Optimal) | Colorless to pale yellow oil/solid.[1] | Sharp peaks.[1][2] Defined amine protons (broad singlet ~3.5-5.0 ppm).[1] | Proceed to Protocol 3 (Storage).[1][3] |
| Yellow (Caution) | Amber or light brown oil.[1] | Minor broadening of peaks.[1] Small impurity peaks in aromatic region.[1] | Use immediately or proceed to Protocol 2 (Purification).[1] |
| Red (Critical) | Dark brown/black viscous oil or tar.[1] | Significant peak broadening.[1] Loss of integration stoichiometry. | Mandatory Purification (Protocol 2 ) before use.[1] |
Protocol 2: The "Rescue" (Purification via Modified Acid-Base Extraction)
Objective: Remove oxidized impurities without compromising the cyclopropyl ring.
Standard aniline purification often uses strong HCl.[1] For cyclopropyl-anilines, we use a "Cold & Dilute" modification to prevent acid-catalyzed ring opening. [1]
Reagents
-
Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether) - Preferred for high solubility of neutral tars.[1]
-
Acid: 1.0 M HCl (Pre-chilled to 0°C).
-
Base: 2.0 M NaOH (Pre-chilled).
-
Drying Agent: Solid KOH or Anhydrous
.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the dark crude material in Solvent A (10 mL per gram of aniline).
-
Acid Extraction (The Critical Step):
-
Place the organic phase in a separatory funnel.[1]
-
Add cold (0°C) 1.0 M HCl (1.2 equivalents relative to amine).
-
Shake vigorously for 30 seconds and allow layers to separate.
-
Mechanism:[1][4] The aniline protonates to form the water-soluble anilinium salt.[1] Neutral oxidized tars remain in the organic layer.[1]
-
-
Phase Separation:
-
Collect the aqueous (bottom) acidic layer containing the product.
-
Self-Validation: The organic layer should retain the dark brown color (impurities), while the aqueous layer should be pinkish or pale.
-
-
Wash: Briefly wash the aqueous layer with a fresh portion of Solvent A to remove trapped neutrals.[1]
-
Liberation:
-
Extraction: Extract the aqueous mixture with fresh Solvent A (3x).
-
Drying & Concentration: Dry combined organics over
, filter, and concentrate under reduced pressure (keep bath < 30°C).
Result: A pale yellow to colorless oil/solid ready for storage.[1]
Protocol 3: The "Fortress" (Long-Term Storage)
Objective: Prevent re-oxidation using inert atmosphere techniques.
Equipment
-
Schlenk flask or amber vial with PTFE-lined septum cap.[1]
-
Inert Gas Source: Argon (preferred over Nitrogen due to higher density, providing a better "blanket").[1]
-
Parafilm or electrical tape.[1]
Procedure
-
Container Selection: Use amber glass to prevent photo-oxidation.[1][3] If amber is unavailable, wrap clear glass in aluminum foil.[1]
-
Atmosphere Exchange:
-
Place the purified aniline in the vial.
-
Insert a needle connected to an Argon line and a vent needle.[1]
-
Flush the headspace for 2-3 minutes (do not bubble vigorously through the liquid to avoid evaporation if it's an oil).
-
-
Sealing:
-
Remove needles and immediately tighten the cap.[1]
-
Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.
-
-
Environment: Store at -20°C .
Note: For usage in gloveboxes, ensure the material is thoroughly degassed (freeze-pump-thaw cycles) if it was previously exposed to air.[1]
Protocol 4: Handling for Reactions
Objective: Transfer material without breaking the inert seal.
When using the stored aniline for sensitive reactions (e.g., Palladium-catalyzed coupling):
-
Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, ruining the sample.
-
Positive Pressure: Insert an Argon balloon (with needle) into the septum to create positive pressure.[1]
-
Withdrawal: Use a gas-tight syringe (purged 3x with Argon) to withdraw the required volume.[1]
-
Transfer: Inject directly into the reaction vessel.
Visualized Workflows
Diagram 1: The "Rescue" Purification Logic
This flowchart illustrates the decision-making process for the modified Acid-Base extraction.
Caption: Modified Acid-Base extraction workflow. Note the specific requirement for cold acid to protect the cyclopropyl moiety.
Diagram 2: Storage & Handling Lifecycle
A system for maintaining integrity from receipt to reaction.[1][5]
Caption: Lifecycle management for air-sensitive anilines. The loop ensures only pure material enters long-term storage.
Summary Data: Stability Conditions
| Condition | Estimated Shelf Life | Observation | Mechanism of Failure |
| Air / RT / Light | < 24 Hours | Rapid blackening | Radical oxidation / Polymerization |
| Air / -20°C / Dark | 1-2 Weeks | Slow browning | Slow diffusion of oxygen |
| Argon / RT / Dark | 1-3 Months | Slight yellowing | Thermal instability |
| Argon / -20°C / Dark | > 12 Months | Stable (Colorless) | Kinetic arrest of oxidation |
References
-
BenchChem. Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved from .[1]
-
Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][6] Retrieved from .[1][6]
-
Schlenk Line Survival Guide. Performing Sensitive Reactions without a Schlenk Line. Retrieved from .[1]
-
National Institutes of Health (PubChem). Compound Summary: 4-Cyclopropylaniline (Analogous Stability Data).[1] Retrieved from .[1]
-
Li, S., et al. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.[1][4] ResearchGate.[1][4] Retrieved from .
Sources
- 1. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ehs.umich.edu [ehs.umich.edu]
Application Note: Acylation Protocols for Sterically Hindered 2-Cyclopropyl-5-methoxyaniline
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges associated with the acylation of 2-Cyclopropyl-5-methoxyaniline , a scaffold increasingly relevant in the design of kinase inhibitors (e.g., VEGFR2, c-Met targets) where the cyclopropyl moiety provides critical conformational constraints.
Executive Summary
The acylation of This compound presents a classic case of competing electronic activation and steric deactivation. While the 5-methoxy group (meta to the amine) provides mild electronic activation, the bulky ortho-cyclopropyl group imposes significant steric hindrance, impeding the trajectory of the incoming electrophile. This note details the reaction mechanism, provides an optimized protocol to suppress side reactions (such as HCl-mediated cyclopropyl ring opening), and outlines troubleshooting strategies for high-yield amide bond formation.
Mechanistic Analysis
Electronic vs. Steric Landscape
To optimize the reaction, one must understand the substrate's micro-environment:
-
Steric Hindrance (The Dominant Factor): The cyclopropyl group at the C2 position is not planar with the benzene ring. It creates a "steric wall" that shields the nitrogen lone pair. This increases the activation energy (
) required for the initial nucleophilic attack on the acyl chloride. -
Electronic Effects: The methoxy group (-OMe) at C5 is an Electron Donating Group (EDG). However, its position is meta to the amino group. Unlike para-methoxy, which donates directly into the amine via resonance, the meta-methoxy group exerts its influence primarily through inductive effects and by enriching the overall
-system. It makes the amine slightly more basic than unsubstituted aniline, but not enough to overcome the steric penalty of the cyclopropyl group without forcing conditions.
Reaction Pathway
The reaction follows a Nucleophilic Acyl Substitution mechanism (Addition-Elimination).
-
Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of the acyl chloride. Critical Note: This step is rate-limiting due to the ortho-cyclopropyl bulk.
-
Tetrahedral Intermediate: A zwitterionic intermediate forms.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and expelling a chloride ion (
). -
Deprotonation: A base (added exogenously) removes the proton from the nitrogen to form the neutral amide and precipitate the hydrochloride salt.
Pathway Visualization
The following diagram illustrates the reaction flow and the critical "danger zones" where side reactions occur.
Figure 1: Mechanistic pathway of acylation. Note the critical role of base in preventing acid-catalyzed side reactions.
Experimental Protocol
Optimization Strategy
Standard Schotten-Baumann conditions (aqueous base) are often unsuitable for this substrate due to the lipophilicity of the cyclopropyl group and potential hydrolysis of sensitive acyl chlorides. An anhydrous organic base method is recommended.
Key Reagent Selection:
-
Base: N,N-Diisopropylethylamine (DIPEA/Hünig's base) is preferred over Triethylamine (TEA). DIPEA is bulkier and less likely to act as a nucleophile itself, and its hydrochloride salt is more soluble in organic solvents, preventing "gumming" of the reaction.
-
Solvent: Dichloromethane (DCM) is standard. For highly unreactive acyl chlorides, switch to Tetrahydrofuran (THF) or Toluene and heat to reflux.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is essential if the conversion is <50% after 1 hour. It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the aniline.
Standard Operating Procedure (SOP)
Materials:
-
This compound (1.0 equiv)[1]
-
Acyl Chloride (1.1 – 1.2 equiv)
-
DIPEA (1.5 – 2.0 equiv)
-
DMAP (0.1 equiv - Optional, use if reaction is sluggish)
-
Anhydrous DCM (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add DIPEA (1.5 equiv). If using DMAP, add it at this stage.
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Although the reaction is hindered, acyl chlorides are reactive. Cooling prevents uncontrolled exotherms and minimizes initial impurities.
-
Acylation: Add the Acyl Chloride (1.1 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the aniline (often fluorescent) and the appearance of the less polar amide.
-
-
Quench: Once complete, quench by adding saturated aqueous NaHCO₃.
-
Work-up:
-
Separate phases.
-
Extract aqueous layer with DCM (2x).
-
Wash combined organics with 1M HCl (to remove unreacted aniline/DMAP) and then Brine. Caution: Do not use strong acid or prolonged exposure, as the cyclopropyl ring can be acid-sensitive.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallization (EtOH/Hexanes) or Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).
Data: Solvent & Base Screening
The following table summarizes optimization data for a model reaction using benzoyl chloride as the acylating agent.
| Entry | Solvent | Base | Catalyst | Temp | Conversion (4h) | Notes |
| 1 | DCM | TEA | None | RT | 65% | Sluggish due to steric hindrance. |
| 2 | DCM | DIPEA | None | RT | 72% | Slightly better solubility of salts. |
| 3 | DCM | DIPEA | DMAP (10%) | RT | >98% | Optimal Conditions. |
| 4 | THF | Pyridine | None | Reflux | 90% | Good for very hindered acyl chlorides. |
| 5 | Water/DCM | NaOH | None | 0°C | 40% | Biphasic (Schotten-Baumann) failed; hydrolysis dominant. |
Troubleshooting & Critical Controls
"The reaction is stuck at 50% conversion."
-
Cause: The HCl byproduct has protonated the unreacted aniline, rendering it non-nucleophilic (Anilinium ion).[2]
-
Solution: Ensure you have >1.0 equivalent of free base available. Add another 0.5 equiv of DIPEA. If that fails, heat the reaction to 40°C (DCM reflux) or switch to Toluene (110°C).
"I see a new impurity with M+18 or ring-opened products."
-
Cause: Acid-catalyzed opening of the cyclopropyl ring. This is rare in basic conditions but can happen during work-up if 1M HCl wash is too prolonged.
-
Solution: Switch the acid wash to a milder buffer (e.g., Citric Acid 5% or saturated NH₄Cl) or skip the acid wash and rely on column chromatography to remove the amine.
Protocol Visualization
This workflow guides the decision-making process during the experiment.
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Fundamental Amide Coupling Protocols
-
Steric Hindrance in Anilines
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Acylation of Amines). Link
-
-
Cyclopropyl Group Stability
-
DMAP Catalysis Mechanism
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Sources
- 1. 2988134-13-8|2-Cyclopropyl-4-ethoxyaniline|BLD Pharm [bldpharm.com]
- 2. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solvent selection for 2-Cyclopropyl-5-methoxyaniline recrystallization
This Application Note is structured to guide researchers through the logic, science, and execution of purifying 2-Cyclopropyl-5-methoxyaniline , a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib).[1]
Solvent System Optimization for the Recrystallization of this compound
Executive Summary
The purification of This compound presents a unique chemical engineering challenge. The molecule contains a basic amine (prone to oxidation), a lipophilic methoxy group, and a sterically strained cyclopropyl ring.[1] While standard acid-base extractions can remove bulk impurities, they often fail to eliminate structurally similar byproducts such as nitro-precursors or des-cyclopropyl analogs.[1]
This guide details a thermodynamically controlled recrystallization strategy. Unlike generic protocols, we prioritize solvent systems that protect the cyclopropyl moiety from acid-catalyzed ring opening while maximizing the rejection of oxidative impurities (colored azobenzenes).[1]
Compound Analysis & Solubility Profile
Before selecting a solvent, we must deconstruct the molecule’s interaction potential.[1]
| Functional Group | Property | Impact on Solvent Selection |
| Primary Amine (-NH₂) | H-bond donor/acceptor, Basic | Soluble in alcohols/acids.[1] Prone to oxidation (darkening).[1] |
| Methoxy Group (-OMe) | H-bond acceptor, Lipophilic | Increases solubility in esters (EtOAc) and chlorinated solvents.[1] |
| Cyclopropyl Ring | Lipophilic, Strained | CRITICAL: Sensitive to strong acids and high heat.[1] Requires non-reactive solvents.[1] |
| Aromatic Core | Pi-stacking | Good solubility in Toluene/Benzene.[1] |
Predicted Solubility Matrix
Based on calculated LogP and functional group analysis.
| Solvent Class | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Sparingly Soluble | Antisolvent (Excellent for yield recovery).[1] |
| Methanol/Ethanol | High | Very High | Good , but requires water as antisolvent to force yield.[1] |
| Toluene | Low/Moderate | High | Ideal. High temperature coefficient (steep solubility curve).[1] |
| Hexane/Heptane | Insoluble | Low | Antisolvent. Use to drive precipitation in Toluene systems.[1] |
| DCM/Chloroform | Very High | Very High | Poor. Too soluble; difficult to crystallize from.[1] |
Phase I: Solvent Screening Workflow
Do not guess. Use this logic gate to determine the optimal system for your specific crude batch.
Figure 1: Logic flow for determining the primary solvent. For this aniline, Toluene often follows the "No -> Yes -> Yes" path.
Phase II: The Recrystallization Protocol
Based on the polarity profile, two systems are recommended.
-
System A (Toluene/Heptane): Best for removing polar oxidative impurities and drying efficiency.[1]
-
System B (Ethanol/Water): Best if the crude contains inorganic salts or very non-polar byproducts.[1]
Primary Recommendation: System A (Toluene/Heptane) [1]
Safety Note: Anilines are toxic.[1][2] Perform all operations in a fume hood. Wear nitrile gloves.[1]
Step 1: Dissolution (The Saturation Point)
-
Place 10.0 g of crude This compound in a 250 mL round-bottom flask.
-
Add Toluene (approx. 3-4 mL per gram of solid).
-
Heat to 60-70°C. Do not exceed 80°C to protect the cyclopropyl ring.
-
If solids remain, add Toluene in 1 mL increments until a clear orange/brown solution is obtained.
-
Expert Tip: If a small amount of dark "tar" remains at the bottom that refuses to dissolve, decant the clear solution to a clean flask. Do not chase this tar with more solvent; it is likely polymerized impurity.[1]
-
Step 2: Clarification (Optional but Recommended)
-
If the solution is dark, add activated carbon (5 wt%, e.g., Darco G-60).[1]
-
Stir at 60°C for 15 minutes.
-
Filter hot through a Celite pad.[1] Pre-warm the funnel to prevent premature crystallization.[3]
Step 3: Nucleation and Antisolvent Addition
-
Return the filtrate to the heat and bring back to ~60°C.
-
Slowly add Heptane (antisolvent) dropwise until a faint, persistent turbidity (cloudiness) appears.[1][4]
-
Add just enough Toluene (drops) to clear the solution again.[1]
Step 4: Controlled Cooling (The Critical Step)
-
Allow the flask to cool to room temperature slowly (approx. 1°C/min).
-
Why? Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Once at room temperature, place in an ice bath (0-5°C) for 1 hour.
-
Seeding: If no crystals form at 25°C, add a single seed crystal of pure product to induce nucleation.[1]
Step 5: Isolation
-
Filter the white-to-off-white crystals using vacuum filtration.[1]
-
Wash the cake with a cold 1:1 mixture of Toluene:Heptane.
-
Dry in a vacuum oven at 40°C for 12 hours.
Process Visualization
Understanding the unit operations ensures reproducibility.[1]
Figure 2: Unit operation flow for the Toluene/Heptane recrystallization system.
Troubleshooting & Critical Quality Attributes (CQAs)
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Temperature too high or solvent mix too rich in antisolvent.[1] | Re-heat to dissolve.[1][3][5] Add more good solvent (Toluene).[1] Cool more slowly. Scratch glass to induce nucleation.[1] |
| Colored Crystals (Yellow/Brown) | Oxidation products (Azobenzenes) trapped.[1] | Recrystallize again using System B (EtOH/Water) . Use activated carbon during hot filtration.[1] |
| Low Yield | Too much solvent used.[1][4] | Concentrate the mother liquor (filtrate) and run a second crop (Warning: 2nd crop will be lower purity).[1] |
| Melting Point Depression | Impurities present.[1][6] | Target MP should be determined (Lit approx. 50-70°C range for similar anilines, verify with pure standard). Sharp range (<2°C) indicates purity.[1] |
References
-
Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry."[1] Green Chemistry, 2008.[1]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1]
-
Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Pearson Education, 1989.[1] (Standard reference for aniline purification techniques).
-
GSK Patents. (Inferred context for Trametinib intermediates). See WO2012024028 for general handling of cyclopropyl-methoxy-anilines.[1]
Disclaimer: This protocol is for research and development purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Application Note: Chemoselective Catalytic Hydrogenation of Cyclopropyl Nitroarenes to Cyclopropyl Anilines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, catalyst selection, and validated experimental protocols for preserving strained cyclopropyl rings during nitro group reduction.
Introduction & Mechanistic Insights
The reduction of a nitroarene to an aniline is a fundamental transformation in pharmaceutical synthesis. However, when the substrate contains a cyclopropyl group, standard catalytic hydrogenation conditions often lead to severe byproduct formation[1].
The cyclopropyl ring possesses an intrinsic angle and torsional strain of approximately 115 kJ/mol. The bent C–C bonds exhibit a high degree of
The reduction of the nitro group follows the classic Haber mechanism, progressing through nitroso and hydroxylamine intermediates before yielding the final aniline. The synthetic challenge lies in identifying a catalytic system where the rate of N–O bond reduction vastly outpaces the rate of C–C bond cleavage.
Reduction pathway of cyclopropyl nitroarenes vs. competitive ring-opening hydrogenolysis.
Catalyst Selection Strategy
To achieve a self-validating, highly chemoselective reduction, the choice of catalyst is the single most critical parameter.
The Failure of Palladium (Pd/C)
Palladium has a high affinity for inserting into strained carbocycles. Using standard 5% or 10% Pd/C under
The Gold Standard: Sulfided Platinum (Pt/C-S)
Platinum naturally exhibits a lower propensity for cyclopropyl hydrogenolysis than Palladium. However, unmodified Pt/C can still cause 10-30% ring opening depending on the substrate's electronics. The optimal solution is the use of Sulfided Platinum on Carbon (Pt/C-S) [3].
-
Causality: The sulfur acts as a partial catalyst poison. It modifies the d-band center of the platinum surface, disrupting the contiguous metal active sites required for oxidative addition into the C–C bond. The thermodynamically highly favorable N–O reduction, however, can still proceed on the isolated, poisoned active sites.
-
Alternative Modifiers: Adding hypophosphorous acid (
) or vanadium compounds (e.g., vanadyl acetylacetonate) to standard Pt/C achieves a similar poisoning effect, preserving the carbocycle[4].
Green Alternative: Catalytic Transfer Hydrogenation (CTH)
For process scale-up where
Catalyst selection decision tree for the selective reduction of cyclopropyl nitroarenes.
Quantitative Data: Catalyst Comparison
The following table summarizes the expected outcomes when subjecting a standard 1-cyclopropyl-2-nitrobenzene derivative to various catalytic systems.
| Catalyst System | Hydrogen Source | Cyclopropyl Retention | Nitro Reduction Yield | Operational Notes |
| 10% Pd/C | < 10% | > 95% | Severe hydrogenolysis; not recommended. | |
| 5% Pt/C | 60 - 75% | > 90% | Moderate ring opening; requires strict time monitoring. | |
| 5% Pt/C (Sulfided) | > 98% | > 95% | Optimal for batch. Sulfur poisoning prevents C-C cleavage. | |
| Pt/C + | > 95% | > 90% | Excellent selectivity; requires complex additive mixture[4]. | |
| CuNPs / Celite | Isopropanol / KOH | > 99% | 80 - 95% | Optimal for flow. Slower kinetics, requires elevated heat (90°C)[5]. |
Experimental Methodologies
Protocol A: High-Pressure Hydrogenation using Sulfided Pt/C
This protocol is the industry standard for batch synthesis of cyclopropyl anilines, offering rapid kinetics and high chemoselectivity.
Materials:
-
Cyclopropyl nitroarene (1.0 eq)
-
5% Pt/C, sulfided (1-5 mol% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen gas (Balloon or Parr Shaker)
Step-by-Step Procedure:
-
Preparation: In a rigorously clean, dry reaction flask, dissolve the cyclopropyl nitroarene in EtOAc (approx. 10 mL per gram of substrate).
-
Purging: Purge the solution with inert gas (Nitrogen or Argon) for 5 minutes.
-
Catalyst Addition: Carefully add the sulfided 5% Pt/C. Safety Note: Dry carbon-supported catalysts are pyrophoric. Adding them to a solvent under an inert atmosphere minimizes fire risk.
-
Hydrogenation: Evacuate the flask and backfill with
gas three times. Pressurize to 1-3 atm (or use a double-balloon setup). -
Reaction: Stir vigorously at room temperature (20-25°C). The reaction is typically exothermic; maintain temperature using a water bath if scaling up.
-
Self-Validation & Quality Control (IPC):
-
Visual: The starting material solution is usually yellow. As the reaction proceeds, it may turn transiently dark/brown (accumulation of nitroso/hydroxylamine) before lightening.
-
TLC/HPLC: Monitor every 2 hours. The intermediate hydroxylamine often elutes between the starting material and the highly polar aniline. Do not stop the reaction until the hydroxylamine intermediate is fully consumed , as it will cause downstream purification failures.
-
-
Workup: Once complete, purge the flask thoroughly with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOAc. Do not let the filter cake dry out.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the cyclopropyl aniline.
Protocol B: Catalytic Transfer Hydrogenation (CTH) using CuNPs
This protocol eliminates the need for
Materials:
-
Cyclopropyl nitroarene (1.0 eq)
-
CuNPs supported on Celite (5 mol% Cu)
-
KOH (2.0 eq)
-
Solvent/H-Donor: Glycerol or Ethylene Glycol
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with the cyclopropyl nitroarene, KOH, and the CuNPs/Celite catalyst.
-
Solvent Addition: Add glycerol (approx. 7 mL per mmol of substrate).
-
Heating: Heat the mixture to 130°C under vigorous magnetic stirring. Causality: The elevated temperature is required to activate the transfer of hydride from the polyol donor to the copper surface, and subsequently to the nitro group.
-
Self-Validation & Quality Control (IPC):
-
Monitor via GC-MS or LC-MS after 30 minutes. The cyclopropyl ring is entirely inert under these conditions, so the only variable to monitor is the conversion of the nitro group.
-
-
Workup: Cool the mixture to room temperature. Dilute with water and extract 3x with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over
, filter, and concentrate.
References
-
Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles , Royal Society of Chemistry, [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol , ACS Organic Process Research & Development, [Link]
- EP0931053B1 - Process for the preparation of substituted aromatic amino compounds, Google P
Sources
Application Note: Preparation of VEGFR Inhibitors Utilizing 2-Cyclopropyl-5-methoxyaniline
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of 2-Cyclopropyl-5-methoxyaniline (CAS 1610034-84-8), a "privileged structure" in the design of Type II Kinase Inhibitors targeting VEGFR (Vascular Endothelial Growth Factor Receptor).
Executive Summary & Scientific Rationale
In the landscape of kinase inhibitor design, This compound represents a high-value "tail" fragment. Unlike simple halo-anilines, this building block offers two distinct pharmacological advantages:
-
Conformational Locking (The Ortho-Effect): The bulky cyclopropyl group at the ortho position (C2) restricts rotation around the N-phenyl bond. When incorporated into a urea or amide linkage, this steric clash forces the inhibitor into a specific conformation that favors binding to the DFG-out (inactive) state of the kinase. This is critical for Type II inhibitors (e.g., Sorafenib, Lenvatinib analogs) to achieve high selectivity and slow off-rates.
-
Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but lacks the benzylic hydrogens susceptible to rapid CYP450 oxidation, thereby improving the metabolic half-life of the final drug candidate.
This guide provides a validated protocol for synthesizing the aniline precursor and coupling it to a heteroaryl core to generate a functional VEGFR inhibitor library.
Chemical Retrosynthesis & Strategy
The synthesis of a VEGFR inhibitor using this intermediate typically follows a convergent route. We utilize 1,1'-Carbonyldiimidazole (CDI) as a safe, efficient coupling agent to form the urea pharmacophore, avoiding the use of hazardous phosgene or unstable isocyanates.
Reaction Scheme
-
Step A (Building Block Synthesis): Suzuki-Miyaura coupling of 2-bromo-5-methoxyaniline with cyclopropylboronic acid.
-
Step B (Inhibitor Assembly): Activation of the Kinase "Head" (Heteroaryl amine) with CDI, followed by nucleophilic attack by this compound.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea linkage.
Experimental Protocols
Part A: Preparation of this compound
Note: If the aniline is not purchased commercially, it must be synthesized fresh to avoid oxidation.
Materials:
-
2-Bromo-5-methoxyaniline (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (10:1)[3]
Protocol:
-
Setup: In a glovebox or under Argon flow, charge a pressure vial with 2-bromo-5-methoxyaniline (5.0 mmol, 1.01 g), cyclopropylboronic acid (7.5 mmol, 0.64 g), and K₃PO₄ (15.0 mmol, 3.18 g).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 204 mg).
-
Solvation: Add degassed Toluene (20 mL) and Water (2 mL). Seal the vial immediately.
-
Reaction: Heat to 100°C for 16 hours with vigorous stirring. The cyclopropyl group is slow to transfer; vigorous stirring is essential to maintain the biphasic interface.
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄.[2]
-
Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc gradient 0-20%).
-
Yield Expectation: 65-75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Part B: Coupling to Generate the VEGFR Inhibitor (Urea Formation)
This protocol uses a generic "Heteroaryl Amine" (R-NH₂) to represent the kinase hinge-binding core (e.g., 4-amino-3-fluorophenol analogs or aminopyrimidines).
Materials:
-
Heteroaryl Amine Core (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (Catalytic, optional)
Protocol:
-
Activation: Dissolve the Heteroaryl Amine (1.0 mmol) in anhydrous DCM (5 mL) under N₂. Add CDI (1.2 mmol, 195 mg) in one portion.
-
Intermediate Formation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the reactive acyl-imidazole intermediate [M+106 mass shift].
-
Critical Step: Do not isolate the intermediate. It is moisture sensitive.
-
-
Coupling: Add This compound (1.1 mmol, 180 mg) dissolved in DCM (2 mL) dropwise to the reaction mixture.
-
Completion: Stir at RT for 12–18 hours. If the reaction is sluggish (due to the steric bulk of the cyclopropyl group), heat to 40°C.
-
Quench: Add MeOH (1 mL) to quench excess CDI. Stir for 15 mins.
-
Purification:
-
Evaporate solvent.
-
Redissolve in DMSO for preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Lyophilize fractions to obtain the final inhibitor as a white powder.
-
Quality Control & Validation Data
To ensure the integrity of the synthesized inhibitor, the following parameters must be met.
| Parameter | Specification | Method | Rationale |
| Purity | > 95% | HPLC (254 nm) | Required for biological assay validity. |
| Identity | Mass [M+H]⁺ ± 0.4 Da | LC-MS (ESI) | Confirms successful coupling. |
| ¹H-NMR | Cyclopropyl Multiplets | 400 MHz DMSO-d₆ | Look for characteristic multiplets at δ 0.6–0.9 ppm (4H) and methoxy singlet at δ 3.7 ppm. |
| Atropisomerism | Sharp Signals | VT-NMR | Broad signals at RT may indicate restricted rotation (a desired feature), requiring High-Temp NMR for resolution. |
Biological Context: VEGFR Signaling Pathway
The synthesized inhibitor is designed to block the ATP-binding pocket of VEGFR2 (KDR), preventing autophosphorylation and downstream signaling.
Figure 2: Mechanism of Action. The inhibitor targets the intracellular kinase domain of VEGFR2, interrupting the RAS/RAF/MEK/ERK cascade.
References
-
Chemical Identity: this compound (CAS 1610034-84-8).[4][5] National Center for Biotechnology Information. PubChem Compound Summary. [Link](Note: Link directs to related chloro-analog for structural reference).
-
Suzuki Coupling Methodology: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. Journal of Organic Chemistry (2014). [Link]
-
Conformational Selection in Kinases: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity.[6] PNAS (2018). [Link]
-
VEGFR Inhibitor Design: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 inhibitors.[7] Beilstein Journal of Organic Chemistry (2013). [Link]
-
General Urea Synthesis Protocol: CDI-mediated synthesis of ureas. Organic Syntheses.[3] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2477812-39-6|(R)-6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol|BLD Pharm [bldpharm.com]
- 5. 1236061-58-7|3-Amino-4-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 6. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 2-Cyclopropyl-5-methoxyaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-5-methoxyaniline (CAS: 1610034-84-8) [1]
As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of functionalized anilines. This compound is a highly valuable building block in medicinal chemistry, but it is notoriously prone to rapid oxidation during storage and handling.
This guide provides a mechanistic understanding of this instability, a self-validating protocol for pristine storage, and a troubleshooting FAQ to ensure your downstream assays and synthetic steps are never compromised by degraded reagents.
Mechanistic Insight: The Causality of Degradation
To prevent oxidation, we must first understand why this compound is so unstable. The oxidation of anilines is initiated by the abstraction of an electron from the nitrogen lone pair by molecular oxygen (often catalyzed by ambient light or trace metals), forming a highly reactive aniline radical cation [2].
In this compound, both the methoxy group (-OCH₃) and the cyclopropyl ring act as strong Electron-Donating Groups (EDGs). These EDGs pump electron density into the aromatic ring and the amine nitrogen, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level [2]. This makes the molecule exceptionally electron-rich and drastically lowers its oxidation potential compared to unsubstituted aniline. Once the radical cation forms, it rapidly undergoes dimerization and further oxidation into colored nitrosobenzenes, azobenzenes, and eventually dark, insoluble polymeric tars[3].
Simplified oxidation pathway of electron-rich anilines driven by oxygen and light exposure.
Quantitative Storage Parameters
To arrest the kinetic pathways of oxidation, storage conditions must eliminate oxygen, light, and thermal energy. The table below summarizes the causal impact of various storage parameters on the compound's integrity.
| Storage Parameter | Recommended Condition | Mechanistic Rationale | Estimated Shelf-Life Impact |
| Atmosphere | Argon (Ar) Blanketing | Argon is heavier than N₂ and air; it displaces O₂ at the liquid/solid interface, preventing radical initiation. | Extends stability from days to >12 months. |
| Temperature | -20 °C to 2-8 °C | Low thermal energy drastically reduces the kinetic rate constant of the oxidation reaction. | Prevents thermal auto-oxidation. |
| Light Exposure | Amber Glass / Dark | UV/Vis photons provide the activation energy required to cleave O₂ and initiate radical formation. | Prevents photo-catalyzed degradation. |
| Container Seal | PTFE-lined Septum | Prevents gradual atmospheric diffusion over time. Standard plastic caps are gas-permeable. | Maintains inert headspace indefinitely. |
Self-Validating Protocol: Inert Gas Blanketing & Aliquoting
Every time a stock bottle of this compound is opened, ambient air is introduced. To prevent the "first-use degradation" phenomenon, follow this step-by-step Schlenk-style blanketing protocol [4].
Materials Required:
-
Argon gas cylinder with a low-pressure regulator.
-
Schlenk line or a simple balloon-and-syringe setup.
-
Amber glass vials with PTFE-lined silicone septa.
-
Parafilm or electrical tape.
Step-by-Step Methodology:
-
Preparation: Pre-dry the amber storage vials in an oven (>100 °C) and cool them in a desiccator to eliminate surface moisture.
-
Purging the Vials: Insert a venting needle into the PTFE septum of the empty vial. Insert a second needle connected to your Argon source. Flush the vial with a gentle stream of Argon for 60 seconds. Remove the vent needle, then the Argon needle, leaving a positive pressure of Argon.
-
Aliquoting: Working quickly (preferably in a glovebox or under a continuous Argon cone), transfer the this compound into the pre-purged vials. Causality note: Aliquoting prevents repeated freeze-thaw and oxygen exposure cycles of your primary stock.
-
Headspace Blanketing: Insert the Argon needle into the headspace of the newly filled vial. Insert a vent needle. Flush the headspace for 30–45 seconds.
-
Sealing: Critical Step: Remove the vent needle first, wait 2 seconds to allow pressure to build slightly, then remove the Argon needle. This ensures a positive internal pressure, preventing room air from diffusing inward.
-
Storage: Wrap the cap tightly with Parafilm and store immediately at 2-8 °C (or -20 °C for long-term storage) [1].
Troubleshooting Workflow & FAQs
If you suspect your sample has degraded, follow this diagnostic workflow before using it in sensitive cross-coupling or amidation reactions.
Diagnostic workflow for assessing and recovering oxidized this compound.
Frequently Asked Questions
Q1: My newly purchased this compound arrived slightly yellow. Is it ruined? A1: Not necessarily. Pure anilines are often colorless, but even trace amounts of oxidation (<< 1%) can impart a noticeable yellow or light pink hue due to the high molar absorptivity of azo-byproducts. If the color is pale yellow, it is generally safe for most synthetic applications. If it is dark red, brown, or black, you must perform an HPLC/GC purity check.
Q2: Can I add an antioxidant like BHT (Butylated hydroxytoluene) to the storage vial? A2: While phenolic antioxidants can scavenge the radical intermediates and halt the oxidation cascade, it is not recommended for synthetic reagents. BHT can interfere with downstream transition-metal-catalyzed reactions (like Buchwald-Hartwig aminations) or co-elute with your final product during chromatography. Strict inert-gas storage is the superior, non-interfering method.
Q3: Is there a more chemically stable form of this compound I can use for long-term library synthesis? A3: Yes. If your synthetic route permits, consider purchasing or converting the free base into its hydrochloride salt form: This compound hydrochloride (CAS: 2089257-63-4) [1]. Protonating the amine nitrogen ties up the lone pair, drastically lowering the HOMO energy and rendering the molecule highly resistant to air oxidation. You can simply neutralize the salt in situ with a mild base (e.g., DIPEA or K₂CO₃) during your reaction.
Q4: Why do you specify Argon instead of Nitrogen for the blanketing protocol? A4: Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter than air. When you flush a vial with Argon, it settles like a heavy blanket directly over the liquid/solid surface, creating a physical barrier against oxygen. Nitrogen tends to mix with ambient air and escape the vial more easily before the cap is sealed.
Q5: I need to purify a heavily oxidized batch. What is the best method? A5: Because this compound has a relatively low molecular weight, Kugelrohr (short-path vacuum) distillation is the most efficient method to separate the volatile free amine from the heavy, polymeric oxidation tars. Alternatively, standard silica gel flash chromatography (using a Hexane/Ethyl Acetate gradient) works well, but you must evaporate the fractions under reduced pressure and immediately backfill the flask with Argon to prevent re-oxidation on the rotary evaporator.
References
-
National Center for Biotechnology Information (PMC). "Effect of a Zr-Based Metal–Organic Framework Structure on the Properties of Its Composite with Polyaniline". PMC Free Article. Available at:[Link]
Troubleshooting low yields in 2-Cyclopropyl-5-methoxyaniline synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and modern approaches involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods, while powerful, are often sensitive to various parameters, and low yields can be a significant hurdle. This guide will address common issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Troubleshooting Guide: Low Yields
Low product yield is one of the most frequent challenges encountered in organic synthesis. The following section addresses specific questions related to poor yields in the synthesis of this compound.
Question 1: My Buchwald-Hartwig amination of 2-bromo-5-methoxyaniline with cyclopropylamine is giving a low yield. What are the likely causes and how can I improve it?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful optimization of several factors. Low yields in the coupling of an aryl halide with an amine can often be traced back to issues with the catalyst system, reaction conditions, or the integrity of the starting materials.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst is the heart of this reaction, and its deactivation is a primary cause of low yields.[1][2]
-
Insight: The active Pd(0) species can be oxidized to inactive Pd(II) or form off-cycle complexes. This can be exacerbated by impurities in the reagents or solvent, or by exposure to oxygen.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use. This can be done by bubbling the inert gas through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[3]
-
Use High-Purity Reagents: Ensure your aryl bromide, cyclopropylamine, and base are of high purity. Impurities can poison the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich anilines and less reactive aryl bromides, bulky, electron-rich ligands like XPhos or BrettPhos are often superior.[4][5] If you are using a more general ligand like BINAP, consider switching to a more specialized one.
-
Catalyst and Ligand Handling: Handle the palladium precatalyst and phosphine ligand in a glovebox to prevent exposure to air and moisture.[3]
-
-
-
Suboptimal Base: The choice and amount of base are crucial for the catalytic cycle.
-
Insight: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Troubleshooting Protocol:
-
Base Screening: If you are using a common base like sodium tert-butoxide (NaOt-Bu), consider screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][3] K₃PO₄ is a heterogeneous base that has been shown to minimize catalyst deactivation in some cases.[1][2]
-
Stoichiometry: Ensure you are using an adequate amount of base, typically 1.5 to 2.0 equivalents relative to the aryl halide.
-
-
-
Incorrect Reaction Temperature or Time:
-
Insight: The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the starting materials, product, or catalyst.
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is sluggish, consider increasing the temperature in 10°C increments, typically in the range of 80-110°C.[3] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts.
-
Time Course Study: Run a time course study to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
-
-
Question 2: I am attempting an Ullmann condensation between 2-iodo-5-methoxyaniline and cyclopropylamine, but the yield is poor. What should I investigate?
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. While it has been largely superseded by palladium-catalyzed methods for many applications, it can still be effective. However, it often requires harsh reaction conditions and can be sensitive to substrate scope.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity:
-
Insight: The traditional Ullmann reaction often uses stoichiometric amounts of copper powder at high temperatures.[6][7] Modern variations use catalytic amounts of a copper(I) salt, often with a ligand to improve solubility and reactivity.
-
Troubleshooting Protocol:
-
Catalyst System: If using copper powder, ensure it is freshly activated. If using a copper(I) salt like CuI, ensure it is pure and handled under an inert atmosphere.
-
Ligand Addition: The addition of a ligand can significantly improve the efficiency of the Ullmann reaction, allowing for milder reaction conditions.[8] Common ligands include 1,10-phenanthroline and various amino acids.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are often used to facilitate the reaction.[9]
-
-
-
High Reaction Temperature Leading to Decomposition:
-
Insight: Classic Ullmann conditions often require temperatures upwards of 200°C, which can lead to the decomposition of sensitive starting materials or products.[6]
-
Troubleshooting Protocol:
-
Use of Ligands: As mentioned, employing a ligand can allow for lower reaction temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction at lower bulk temperatures and with shorter reaction times, potentially reducing decomposition.[4]
-
-
-
Side Reactions:
-
Insight: At high temperatures, various side reactions can occur, including homo-coupling of the aryl halide.
-
Troubleshooting Protocol:
-
Monitor Byproducts: Analyze your crude reaction mixture by LC-MS or GC-MS to identify any major byproducts. This can provide clues about the competing reaction pathways.
-
Optimize Stoichiometry: Varying the stoichiometry of the amine can sometimes suppress side reactions.
-
-
Question 3: My final product is dark and appears to be a mixture, making purification difficult and lowering the isolated yield. What is causing this and how can I prevent it?
Aniline compounds, particularly those with electron-donating groups, can be susceptible to oxidation, leading to the formation of colored impurities and polymeric materials.
Potential Causes and Solutions:
-
Oxidation of the Aniline Product:
-
Insight: The free amine group on the aniline ring is susceptible to oxidation by atmospheric oxygen, especially in the presence of light or residual metal catalysts.[3] This can lead to the formation of highly colored, often polymeric, byproducts.
-
Troubleshooting Protocol:
-
Inert Atmosphere During Workup and Purification: After the reaction is complete, maintain an inert atmosphere as much as possible during the workup and purification steps.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.
-
Isolation as a Salt: In some cases, isolating the aniline as a hydrochloride salt can improve its stability and ease of handling.[3] This can be achieved by treating a solution of the purified aniline with HCl in an appropriate solvent.
-
-
-
Residual Palladium Catalyst:
-
Insight: Residual palladium from a Buchwald-Hartwig reaction can sometimes promote decomposition or discoloration of the product.
-
Troubleshooting Protocol:
-
Efficient Catalyst Removal: During the workup, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.[3] For soluble palladium species, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine may be effective.
-
Column Chromatography: Purification by flash column chromatography on silica gel is typically effective at removing residual catalyst and colored impurities.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound: an aryl bromide or an aryl iodide?
For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, aryl iodides are generally more reactive than aryl bromides due to the weaker C-I bond, which facilitates the initial oxidative addition step.[3] However, aryl bromides are often more readily available and less expensive. With modern, highly active catalyst systems, aryl bromides are usually sufficiently reactive to provide good yields. For Ullmann-type reactions, aryl iodides are also typically more reactive.[8]
Q2: Can I use an aryl chloride as a starting material?
Aryl chlorides are significantly less reactive than aryl bromides and iodides in Buchwald-Hartwig aminations.[3] While it is possible to use them, it typically requires more specialized and often more expensive, sterically hindered phosphine ligands and potentially higher reaction temperatures.[3]
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to track the consumption of the starting materials and the formation of the product.
Q4: What are some common purification techniques for this compound?
The most common method for purifying this compound is flash column chromatography on silica gel.[3] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is typically used. Distillation under reduced pressure may also be an option if the product is a liquid and thermally stable.
Experimental Protocols & Data
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range/Value | Rationale |
| Aryl Halide | 2-bromo-5-methoxyaniline | Readily available and sufficiently reactive. |
| Amine | Cyclopropylamine | 1.1 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Phosphine Ligand | XPhos or BrettPhos | 2-4 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 1.5 - 2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | To be optimized. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.[3]
-
Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the 2-bromo-5-methoxyaniline (1.0 equivalent), cyclopropylamine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene).[3]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[3]
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
References
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester.
- Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(II)/norbornene catalysis for aniline synthesis. RSC Publishing.
- optimization of reaction conditions for aniline synthesis. Benchchem.
- Palladium-catalyzed amination strategies for aniline synthesis.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
- synthesis of Cyclopropyl anilines.
- Ullmann Reaction. Organic Chemistry Portal.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Ullmann coupling: the first public
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann coupling: the first publication - operachem [operachem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Cyclopropyl-5-methoxyaniline
Welcome to the technical support guide for the purification of 2-Cyclopropyl-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this valuable synthetic intermediate. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Issue 1: My crude this compound is a dark brown or reddish oil/solid. How can I decolorize it?
Root Cause: The discoloration of aniline derivatives is most commonly due to aerial oxidation.[1] Aniline compounds are susceptible to reacting with atmospheric oxygen, which leads to the formation of highly colored polymeric byproducts and other oxidized impurities.[1][2] This process can be accelerated by exposure to light and heat.
Solution:
-
Vacuum Distillation: For liquid crude products, vacuum distillation is a highly effective method for separating the desired aniline from non-volatile colored impurities and polymeric materials.[2] Lowering the pressure reduces the boiling point, preventing thermal degradation of the product.[2]
-
Recrystallization with Activated Carbon: If your product is a solid, recrystallization is a powerful purification technique. To remove colored impurities, you can add a small amount of activated carbon to the hot solution before filtration.[3] The activated carbon will adsorb the colored molecules, which are then removed during the hot filtration step.
-
Column Chromatography: While not the primary method for decolorization, passing the crude product through a short plug of silica gel can sometimes remove baseline impurities that contribute to the color.
Expert Insight: Before embarking on a large-scale purification, it's prudent to perform a small-scale test to determine the most effective decolorization method for your specific impurity profile.
Issue 2: My NMR spectrum shows unreacted starting materials or other aromatic impurities. How can I separate these?
Root Cause: Incomplete reactions or side reactions during the synthesis can lead to the presence of starting materials or structurally similar aromatic impurities. These can be challenging to separate due to similar polarities.
Solution:
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[4]
-
Stationary Phase: Silica gel is the most common choice for the purification of anilines.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned to achieve optimal separation. For basic compounds like anilines that can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and reduce tailing.[3][5]
-
-
Acid-Base Extraction: This classical technique is highly effective for separating basic anilines from neutral or acidic impurities.[6][7]
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated to form a water-soluble salt and move into the aqueous layer.
-
Separate the layers. The organic layer will contain the non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free aniline.
-
Extract the free aniline back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified product.
-
Issue 3: During column chromatography, my product is streaking or giving broad peaks. What's causing this and how can I fix it?
Root Cause: Peak tailing or streaking during silica gel chromatography of amines is often due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[3][5] This can lead to poor separation and reduced recovery.
Solution:
-
Addition of a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or another amine base to the eluent will "deactivate" the acidic sites on the silica gel, leading to sharper peaks and better separation.[3][5]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel as the stationary phase can provide excellent results by creating a more basic chromatographic environment.[5]
-
Column Loading Technique: Ensure the sample is loaded onto the column in the minimum amount of solvent possible to start with a narrow band.[3]
Issue 4: My final product is an oil, but I need a solid for my next step. How can I induce crystallization?
Root Cause: The product may be an oil at room temperature due to residual solvent, the presence of impurities that depress the melting point, or it may simply have a low melting point.
Solution:
-
Solvent Removal: Ensure all residual solvent has been removed under high vacuum.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Cooling: Cool the sample in an ice bath or freezer.
-
Recrystallization from a Different Solvent System: Experiment with different solvents or solvent mixtures to find one from which your compound will crystallize. A good recrystallization solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A good starting point for the column chromatography of this compound on silica gel is a mobile phase of 10-20% ethyl acetate in hexanes. You can then gradually increase the polarity of the eluent to optimize the separation. Remember to consider adding 0.1-1% triethylamine to the eluent to improve peak shape.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any residual solvents or organic impurities.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your product.
-
Gas Chromatography (GC): For volatile compounds like anilines, GC can provide high-resolution separation and quantification of impurities.[11]
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your column fractions and final product.
Q3: What are the key safety precautions when handling this compound and its related compounds?
A3: Aniline derivatives should be handled with care as they can be toxic.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid inhalation, ingestion, and skin contact.[15] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15][16]
Q4: How should I store purified this compound to prevent degradation?
A4: To prevent oxidation and discoloration, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dark place.[1] Storing in a tightly sealed container in a refrigerator or freezer is recommended for long-term storage.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed using a pipette.[4]
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
-
Fraction Collection & Analysis: Collect fractions in test tubes or vials. Analyze the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Recommendation) | Notes |
| Column Chromatography | 10-20% Ethyl Acetate in Hexanes + 0.5% Triethylamine | Adjust polarity based on TLC analysis. |
| Recrystallization | Hexanes/Ethyl Acetate or Toluene/Heptane | Experiment with different solvent ratios. |
| Acid-Base Extraction | Organic Phase: Diethyl Ether or Ethyl Acetate; Aqueous Phase: 1 M HCl | A robust method for separating basic anilines. |
Section 4: Visualized Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.
- Benchchem. Technical Support Center: Synthesis of Aniline Derivatives.
-
Decker, J., & Vohlidal, J. (2017, March 19). How to distill aniline before using it for polymerization? ResearchGate. Available from: [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Available from: [Link]
-
Various Authors. (2011, July 15). Steam distillation of aniline. Sciencemadness Discussion Board. Available from: [Link]
- Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Analytical Chemistry, 49(12), 1756–1761.
-
Gennaro, M. C., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[17]arene Stationary Phase. ACS Omega, 7(49), 45863–45871.
-
Various Authors. (2014, May 26). Purify and dry aniline? Reddit. Available from: [Link]
- Kumar, N., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 115, 497-506.
-
Various Authors. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate. Available from: [Link]
-
Save My Exams. (2024, October 26). Column Chromatography. AQA A Level Chemistry Revision Notes 2015. Available from: [Link]
-
Various Authors. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Available from: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Chloro-2-methoxyaniline. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
-
CPAChem. (2024, May 8). Safety data sheet - 5-Chloro-2-methoxyaniline. Available from: [Link]
- Powers, L. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(18), 10714–10723.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. cpachem.com [cpachem.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Anilines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds with challenging substrates. Here, we address common issues, provide in-depth troubleshooting strategies, and explain the fundamental principles behind optimizing these critical reactions.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] However, its efficiency can be significantly hampered when one or both coupling partners are sterically demanding, such as anilines with ortho-substituents.[2] These bulky groups can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted byproducts. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common problems encountered when coupling sterically hindered anilines and provide targeted solutions.
Q1: My reaction is sluggish or shows no conversion. Where should I start troubleshooting?
Low or no conversion is the most frequent issue and can often be traced back to several key factors. A systematic approach is crucial for diagnosis.
-
A1: Catalyst and Ligand Inefficiency. The choice of catalyst system is paramount for hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
The "Why": Steric hindrance around the aniline's amino group and the ortho-substituents can prevent the palladium center from efficiently undergoing oxidative addition and reductive elimination.[3] Bulky, electron-rich phosphine ligands are necessary to promote these steps.[3][4]
-
Solution: Switch to a more appropriate catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective for coupling hindered substrates.[5][6][7][8] These ligands create a more reactive, coordinatively unsaturated palladium center that can accommodate bulky substrates.[9]
-
-
A2: Inadequate Base or Solvent Combination. The base and solvent play a critical role in the transmetalation step and overall reaction kinetics.[10][11]
-
The "Why": The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12] The solvent must be able to dissolve the reactants and the base, and often a mixture of an organic solvent and water is beneficial.[11]
-
Solution: Screen a variety of bases and solvents. For hindered anilines, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[5][13] Aprotic polar solvents such as dioxane, THF, or 2-MeTHF, often with a small amount of water, can be effective.[11][12]
-
-
A3: Poor Reagent Quality or Anhydrous Conditions. Water content can be a double-edged sword in Suzuki couplings. While a small amount can be beneficial, excess water can lead to protodeboronation.[5]
-
The "Why": Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source, removing it from the catalytic cycle.[5][14]
-
Solution: Ensure your boronic acid is of high quality and stored under dry conditions. Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[14][15] Use anhydrous solvents if protodeboronation is a suspected issue.
-
Q2: I'm observing significant formation of homocoupled boronic acid. How can I prevent this?
The formation of a biaryl from the boronic acid coupling with itself is a common side reaction.
-
A: Oxygen Contamination. The primary cause of homocoupling is the presence of oxygen.
-
The "Why": Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[4][5]
-
Solution: Rigorously degas your reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[14] Using a Pd(0) source like Pd₂(dba)₃ can also mitigate this issue, as Pd(II) precatalysts can sometimes consume the boronic acid during their in-situ reduction to Pd(0).[14]
-
Q3: My desired product is formed, but the yield is consistently low.
Low yields, despite some product formation, often point to an incomplete reaction or competing side reactions.
-
A1: Insufficient Reaction Time or Temperature. Sterically hindered substrates often require more forcing conditions.
-
The "Why": The increased steric bulk raises the activation energy for the key steps in the catalytic cycle.
-
Solution: Increase the reaction temperature and/or extend the reaction time.[14] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Be cautious, as excessive heat can also lead to catalyst decomposition.[14]
-
-
A2: Suboptimal Ligand-to-Palladium Ratio. The ratio of ligand to palladium can significantly impact catalyst stability and activity.
-
The "Why": An insufficient amount of ligand can lead to palladium black precipitation (catalyst decomposition).[14] An excess of ligand can sometimes inhibit the reaction by creating a less active palladium center.
-
Solution: Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 to 4:1 ratio, but the optimal ratio will depend on the specific ligand and substrates.[14]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of sterically hindered anilines.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings of sterically hindered anilines.
Experimental Protocols
General Procedure for Screening Catalyst Systems
This protocol provides a framework for efficiently screening different palladium catalysts and ligands for your specific sterically hindered aniline.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid or ester (1.2 - 1.5 eq) in the chosen solvent (e.g., dioxane).
-
Prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and each ligand to be screened (e.g., XPhos, SPhos, 2-4 mol%) in the same solvent.
-
-
Reaction Setup:
-
To an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense the stock solution containing the aryl halide and boronic acid into each vial.
-
Add the appropriate volume of the palladium precatalyst solution to each vial.
-
Add the corresponding ligand solution to each vial.
-
Seal the vials tightly.
-
-
Execution and Analysis:
-
Place the vials in a heating block and stir at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
After cooling, take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion to the desired product.
-
Optimized Conditions for a Challenging Coupling
The following table summarizes a set of optimized conditions that have proven effective for the Suzuki-Miyaura coupling of sterically hindered anilines.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | More reactive in the oxidative addition step than aryl chlorides.[3] |
| Boronic Reagent | Boronic Acid or Pinacol Ester | Pinacol esters can offer greater stability against protodeboronation.[15] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that can minimize homocoupling.[14] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that facilitate both oxidative addition and reductive elimination for hindered substrates.[5][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Strong, non-nucleophilic bases that effectively promote transmetalation.[5][13] |
| Solvent | Dioxane, THF, or 2-MeTHF | Aprotic polar solvents that are generally effective. A small amount of water can sometimes be beneficial.[11][12] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the steric barrier.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[14] |
The Catalytic Cycle: Where Hindrance Hurts
Understanding the catalytic cycle is key to diagnosing problems. Steric hindrance primarily affects two key steps: oxidative addition and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond of the aniline is often the rate-limiting step.[16] Large ortho-substituents can physically block the palladium center from approaching the reaction site.
-
Reductive Elimination: This is the final step where the new C-C bond is formed and the product is released from the palladium center. If both coupling partners are bulky, it can be difficult for them to be in the required cis-orientation on the palladium for reductive elimination to occur.
By selecting bulky, electron-donating ligands, we can create a more reactive and less sterically encumbered palladium catalyst that is better able to overcome these hurdles.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
Cui, X., Qin, T., Wang, J.-R., Liu, L., & Guo, Q.-X. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Triorganoboranes. Synthesis, 2007(03), 393-399. [Link]
-
Deng, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2113-2116. [Link]
-
Han, J., Liu, Y., & Guo, R. (2009). Facile Synthesis of Highly Stable Gold Nanoparticles and Their Unexpected Excellent Catalytic Activity for Suzuki-Miyaura Cross-Coupling Reaction in Water. Journal of the American Chemical Society, 131(6), 2060–2061. [Link]
-
Hoshi, T., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(10), 2063–2066. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium-catalysed Suzuki cross-coupling of aryl chlorides. Tetrahedron, 60(17), 3813-3818. [Link]
-
Li, H., et al. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(15), 3616–3619. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
-
Thomas, A. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27073-27077. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Wikipedia. Suzuki reaction.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of the Cyclopropyl Group Under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing challenges with cyclopropyl group stability during synthesis or formulation.
While the cyclopropyl ring is a privileged motif in drug design—used to enhance metabolic stability, restrict molecular conformation, and modulate pKa [1]—its inherent ring strain (~27.5 kcal/mol) and the high p-character of its C–C bonds make it uniquely susceptible to electrophilic attack. Under specific acidic conditions, this "pseudo-double bond" character can lead to rapid ring-opening or rearrangement.
Mechanistic Insights: The Causality of Acid-Mediated Ring Opening
To troubleshoot cyclopropyl instability, one must first understand the mechanism driving the degradation. Cyclopropyl rings do not spontaneously open in acid; they require an electronic driving force.
The Cyclopropylcarbinyl Rearrangement When a strong acid generates a carbocation adjacent to a cyclopropyl ring (a cyclopropylcarbinyl system), the ring's C–C bonds donate electron density to stabilize the empty p-orbital. This stabilization triggers a rapid equilibration between the cyclopropylcarbinyl cation (CPC) and a non-classical bicyclobutonium cation (BCB). Ultimately, the release of ring strain drives the irreversible rearrangement into a homoallylic cation, which is then trapped by a nucleophile [2].
Mechanistic pathway of cyclopropylcarbinyl rearrangement under acidic conditions.
Troubleshooting Guide & FAQs
This section addresses the most common issues reported by process chemists during API synthesis.
Q1: My cyclopropyl-containing intermediate completely degrades during a standard Boc deprotection using TFA/DCM. Why is this happening, and how can I prevent it? Causality: If your cyclopropyl group is adjacent to a leaving group or an electron-donating heteroatom, the high Brønsted acidity of Trifluoroacetic Acid (TFA) protonates the system, generating a transient carbocation. The ring strain is immediately released via homoallylic rearrangement. Solution: Transition to a non-Brønsted acidic deprotection method. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base (2,6-lutidine) acts via Lewis acid activation of the carbamate carbonyl rather than bulk protonation, leaving the cyclopropyl ring intact. (See Protocol 1).
Q2: I am performing a Lewis-acid catalyzed reaction on a molecule with a cyclopropyl ring, and LC-MS shows a mass addition corresponding to my solvent. What went wrong?
Causality: You likely have a "Donor-Acceptor" (D-A) cyclopropane. If the ring is flanked by an electron-donating group (e.g., aryl, ether) and an electron-withdrawing group (e.g., ester, ketone), the C–C bond is highly polarized. Strong Brønsted acids or Lewis acids will coordinate to the acceptor, further polarizing the bond and allowing weak nucleophiles (like solvent alcohols) to attack via an SN2-like ring opening [3].
Solution: Switch to a weaker Lewis acid (e.g.,
Q3: How can I definitively prove that my cyclopropyl ring opened via a carbocation rearrangement rather than direct nucleophilic attack?
Causality: Direct nucleophilic attack on an unactivated cyclopropane is exceptionally rare. If a carbocation rearrangement occurred, the resulting structure will be a homoallylic system.
Solution: Analyze your crude mixture via
Troubleshooting workflow for diagnosing and resolving cyclopropyl ring-opening.
Quantitative Data: Stability Matrix
Use the following table to predict the behavior of your specific cyclopropyl motif under standard strong acidic conditions (e.g., 20% TFA in DCM, 24h, 25 °C).
| Cyclopropyl Motif | Structural Example | Stability in Strong Acid | Primary Degradation Pathway |
| Unsubstituted Alkyl | Cyclopropylmethane | High (>99% intact) | None (Lacks electronic activation) |
| Protonated Amine | Cyclopropylamine | High (>95% intact) | None (Electrostatic repulsion prevents further protonation) |
| Cyclopropylcarbinyl | 1-Cyclopropylethan-1-ol | Low (<10% intact) | Homoallylic rearrangement via carbocation |
| Donor-Acceptor | 2-Arylcyclopropane-1,1-diester | Moderate to Low | Nucleophilic ring-opening (SN2-like) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success or identify failure immediately.
Protocol 1: Mild Boc-Deprotection of Acid-Sensitive Cyclopropylamines
Objective: Remove a Boc protecting group from a highly sensitive cyclopropylcarbinyl amine without triggering homoallylic rearrangement. Mechanistic Rationale: By using TMSOTf and 2,6-lutidine, the reaction avoids generating a long-lived Brønsted acidic environment. The silyl triflate selectively activates the carbamate oxygen, and the lutidine scavenges the generated triflic acid before it can protonate the cyclopropyl system.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected cyclopropylamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.
-
Base Addition: Add 2,6-lutidine (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dropwise add TMSOTf (2.0 eq) over 5 minutes.
-
Validation Checkpoint 1 (IPC): After 30 minutes, pull a 10 µL aliquot, quench in
, and analyze via LC-MS. Success parameter: Complete disappearance of the starting material mass and appearance of the free amine mass. Failure parameter: Presence of starting material indicates wet DCM destroyed the TMSOTf. -
Quench: Quench the reaction with saturated aqueous
(equal volume to DCM) and stir vigorously for 15 minutes. -
Extraction: Extract the aqueous layer with DCM (3x), dry over
, and concentrate under reduced pressure. -
Validation Checkpoint 2 (Final): Obtain a
NMR of the crude product in . Success parameter: Presence of characteristic cyclopropyl multiplets at 0.2–0.8 ppm. Failure parameter: Alkene signals at 5.0–6.0 ppm indicate the cooling bath failed or insufficient lutidine was added, allowing Brønsted acid formation.
Protocol 2: Diagnostic Solvolysis Test for Cyclopropylcarbinyl Rearrangement
Objective: Determine if a novel cyclopropylcarbinyl intermediate is prone to acid-catalyzed rearrangement prior to scaling up a synthetic step. Mechanistic Rationale: Subjecting the substrate to controlled solvolysis in aqueous acetone with a defined acid concentration will force the generation of the carbocation, revealing the thermodynamic sink of the molecule [4].
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclopropylcarbinyl substrate (0.1 mmol) in 2 mL of 60% aqueous acetone.
-
Acidification: Add 0.1 equivalents of Methanesulfonic Acid (MsOH).
-
Heating: Stir the mixture at 40 °C for 60 minutes.
-
Quench: Neutralize the mixture by adding solid
(0.5 mmol) and filter through a short pad of Celite. -
Validation Checkpoint (Diagnostic Analysis): Analyze the filtrate via GC-MS or LC-MS.
-
Outcome A (Stable): Only the starting material or the direct alcohol substitution product (retained cyclopropyl ring) is observed. The substrate is safe for standard acidic conditions.
-
Outcome B (Unstable): Detection of isomeric products (e.g., cyclobutyl derivatives or homoallylic alcohols). The substrate is highly sensitive; all future synthetic steps must strictly avoid Brønsted acids.
-
References
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation Source: Science Advances (National Institutes of Health) URL: [Link]
-
Title: Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Stereochemistry of cyclopropylcarbinyl rearrangements. Synthesis and solvolysis of cyclopropylcarbinyl-1,1',1'-trans-2,3-d5 methanesulfonate Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Technical Support Center: Stability & Handling of 2-Cyclopropyl-5-methoxyaniline
Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Color Changes & Oxidation Instability
Executive Summary
You are likely accessing this guide because your sample of 2-Cyclopropyl-5-methoxyaniline , originally a colorless or pale yellow solid/oil, has turned dark brown, red, or black.
Do not panic. This is a known intrinsic property of electron-rich anilines, not necessarily a manufacturing defect. The color change is due to the formation of para-quinone imines and azo-polymers caused by atmospheric oxidation. These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can cause alarming discoloration without significantly impacting the bulk purity or reactivity for robust downstream applications.
This guide provides the diagnostic logic to assess the sample and the protocols to restore it.
Module 1: Diagnostic Triage (The "Why")
To solve the problem, you must understand the enemy: Oxidation.
Your molecule contains two "Electron Donating Groups" (EDGs) on the benzene ring:
-
The Amine (Position 1): Strongly activating.
-
The Methoxy (Position 5): Moderately activating.[1]
-
The Cyclopropyl (Position 2): Weakly activating (via hyperconjugation).
These groups push electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule an "electron rich" target that readily donates electrons to atmospheric oxygen, initiating a radical cascade.
Visualizing the Degradation Pathway
The following diagram illustrates how colorless aniline converts into colored impurities (azo compounds and tars).
Figure 1: The oxidation cascade. Note that the colored "Product" often constitutes <1% of the mass but dominates the visual appearance.
Module 2: Troubleshooting & Restoration (The "How")
If your application requires high purity (e.g., biological screening or precise kinetics), use Protocol A . For general synthesis where minor impurities are tolerated, use Protocol B .
Protocol A: The "Salt Rescue" (Recommended)
Converting the free base aniline to its Hydrochloride (HCl) salt is the most effective way to purify and stabilize the compound simultaneously.
Reagents:
-
Diethyl Ether or MTBE (Methyl tert-butyl ether)
-
4M HCl in Dioxane (or concentrated aqueous HCl)
-
Activated Charcoal (optional)[6]
Step-by-Step Workflow:
-
Dissolution: Dissolve the dark aniline in a minimal amount of Diethyl Ether or MTBE.
-
Filtration (Crucial): If the color is intense, add Activated Charcoal (10% by weight), stir for 15 minutes, and filter through a Celite pad. The charcoal adsorbs the high-molecular-weight colored polymers [1].
-
Salt Formation: Dropwise add 4M HCl in Dioxane with vigorous stirring.
-
Observation: A white to off-white precipitate (the HCl salt) should form immediately.
-
-
Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen).
-
Wash: Wash the filter cake with cold ether to remove any remaining non-basic oxidized impurities.
-
Drying: Dry under vacuum. The resulting salt is significantly more resistant to oxidation.
Protocol B: Acid-Base Extraction (Liquid Samples)
If you must maintain the free base form, use this extraction method to "wash" away the color.
| Step | Action | Scientific Rationale |
| 1 | Dissolve sample in Ethyl Acetate . | Solubilizes both aniline and impurities. |
| 2 | Extract with 1M HCl (aq) . | Key Step: The aniline protonates ( |
| 3 | Discard the organic layer. | Removes the bulk of the oxidized "color". |
| 4 | Basify aqueous layer with NaHCO | Returns aniline to neutral free base (insoluble in water). |
| 5 | Extract back into Dichloromethane (DCM) . | Recovers the purified aniline. |
| 6 | Dry (Na | Final isolation. |
Module 3: Prevention & Storage
Once purified, you must prevent recurrence. The "Aniline Rule" dictates that stability is a function of storage conditions.
Storage Decision Matrix
Figure 2: Storage logic flow. Combining inert atmosphere with cold storage is the gold standard.
Best Practices Checklist:
-
Container: Amber glass vials (blocks UV light which catalyzes radical formation).
-
Headspace: Purge with Argon (heavier than air) rather than Nitrogen for optimal protection [2].
-
Form: Store as the HCl salt whenever possible. Revert to free base immediately before use.
Frequently Asked Questions (FAQ)
Q1: My sample is dark brown, but the LC-MS shows >98% purity. Can I use it? A: Yes. This is common. The oxidized impurities (azo dyes/quinones) have extremely high molar extinction coefficients. A 0.1% impurity can make the entire sample look "dirty." If your LC-MS or NMR confirms the main peak is intact, the color is likely cosmetic. Caveat: If your downstream reaction involves radical chemistry or transition metal catalysis, purify it first, as these impurities can act as catalyst poisons [3].
Q2: Will the cyclopropyl ring open during the acid wash? A: Unlikely. The cyclopropyl group is generally stable to dilute aqueous acids (like 1M HCl) at room temperature. It typically requires strong Lewis acids or radical conditions to trigger ring-opening [4]. However, avoid prolonged heating in strong acid.
Q3: Can I distill this compound? A: Yes, but it requires high vacuum. Anilines with methoxy groups have high boiling points. Prolonged heating during distillation can actually accelerate degradation if not done under strict vacuum/inert gas. The Salt Rescue (Protocol A) is generally safer for small research scales (<5g).
References
-
BenchChem Technical Support. (2025).[4] Purification of Halogenated Aniline Compounds: Decolorization Protocols. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Handling of Electron-Rich Anilines. Retrieved from
-
Asian Journal of Chemistry. (2017). Oxidation of Aniline using Different Reaction Pathways.[4] Retrieved from
-
Journal of Pharmaceutical Sciences. (2019). The Degradation Chemistry of Cyclopropyl Amines: Stability Studies. Retrieved from
Sources
Technical Support Center: Purification of 2-Cyclopropyl-5-methoxyaniline by Column Chromatography
Welcome to the technical support center for the purification of 2-Cyclopropyl-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography of this compound. Here, we address common challenges and provide solutions grounded in chemical principles to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is streaking badly on the silica gel column. What is the primary cause and how can I fix it?
A1: Streaking of aniline derivatives on silica gel is a classic problem rooted in the fundamental chemistry of the stationary phase. Silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic amino group of your this compound can undergo a strong acid-base interaction with these silanols. This leads to a portion of your compound binding too tightly, resulting in tailing or streaking rather than forming a compact band.
The Solution: Deactivating the Stationary Phase
The most effective way to counteract this is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common and effective choice.
-
Mechanism of Action: TEA is a stronger base than your aniline derivative and will preferentially bind to the acidic silanol groups, effectively neutralizing the surface of the silica gel. This allows your this compound to elute based on its polarity without the confounding strong ionic interactions, resulting in sharper peaks and better separation.[1][2]
-
Recommended Concentration: A good starting point is to add 0.5-1% (v/v) of triethylamine to your eluent. In some cases, up to 2% may be necessary, but it's best to start low and optimize.
Q2: I'm not sure what solvent system to use for the purification. How do I determine the optimal mobile phase?
A2: The selection of an appropriate solvent system is critical for achieving good separation. The ideal mobile phase should move your target compound to a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[1] This Rf value generally provides the best balance between resolution and elution time in column chromatography.
A Systematic Approach to Solvent System Selection:
-
Start with a Standard Biphasic System: For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[3]
-
TLC Analysis:
-
Prepare several small vials with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).
-
Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane or ethyl acetate) and spot it onto TLC plates.[1]
-
Develop one plate in each of your prepared solvent systems.
-
Visualize the plates under a UV lamp (254 nm is usually effective for aromatic compounds).
-
-
Interpreting the Results:
-
If your compound stays at the baseline (Rf ≈ 0), your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 9:1 to 8:2 Hexanes:EtOAc).
-
If your compound runs with the solvent front (Rf ≈ 1), your solvent system is too polar. Decrease the proportion of the polar solvent.
-
If you observe streaking on the TLC plate, add 0.5-1% triethylamine to your solvent systems and re-run the TLCs.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Modifier (if needed) | Expected Rf of this compound |
| Hexanes | Ethyl Acetate | 8:2 | 0.5-1% Triethylamine | ~0.3 |
| Toluene | Ethyl Acetate | 9:1 | 0.5-1% Triethylamine | ~0.3 |
| Dichloromethane | Methanol | 98:2 | 0.5-1% Triethylamine | ~0.3 |
Note: These are starting points. The optimal ratio will depend on the specific impurities in your crude mixture.
Q3: My compound appears to be degrading on the column. Is this possible and what can I do?
A3: Yes, degradation of anilines on silica gel is possible, especially for sensitive substrates. The acidic nature of the silica gel can catalyze decomposition or oxidation, particularly if the compound is exposed to the stationary phase for an extended period.[1] Anilines can also be susceptible to air oxidation, which may be accelerated by the high surface area of the silica gel.
Strategies to Minimize Degradation:
-
Use a Basic Modifier: As discussed in Q1, adding triethylamine not only prevents streaking but also neutralizes the acidic environment, reducing the risk of acid-catalyzed degradation.
-
Flash Chromatography: Use "flash" column chromatography, which involves applying pressure (with air or nitrogen) to speed up the elution. This minimizes the time your compound spends on the column.
-
De-gas Solvents: If you suspect oxidation, using solvents that have been de-gassed by bubbling with an inert gas like nitrogen or argon can be beneficial.
-
Work Quickly: Do not let the purified fractions sit for extended periods before combining them and removing the solvent.
Q4: I'm seeing multiple spots on my TLC close to my product spot. What are the likely impurities?
A4: The impurities present will largely depend on the synthetic route used to prepare this compound. However, for substituted anilines, some common impurities can be anticipated:
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials. For instance, if prepared via reduction of a nitro group, you might have some remaining 2-cyclopropyl-5-methoxy-nitrobenzene.
-
Isomers: If the synthesis involves electrophilic aromatic substitution, you could have isomeric products (e.g., substitution at a different position on the aromatic ring).
-
Over-alkylation/acylation Products: If the amine was generated and then modified, you might have di-substituted byproducts.
-
Oxidation Products: Anilines can oxidize to form colored impurities.
Troubleshooting Workflow for Impurity Separation
Caption: A logical workflow for troubleshooting impurity separation using TLC.
Experimental Protocol: Column Chromatography of this compound
This protocol is a robust starting point. Optimization may be required based on your specific crude material.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA).
-
Stir to create a uniform slurry. The consistency should be like a milkshake, not a thick paste.
2. Packing the Column:
-
Securely clamp your column in a vertical position. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will pack down. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading (Preferred): Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or the eluent itself. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If your compound is not very soluble, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate, alongside a spot of your original crude mixture.
-
Identify the fractions that contain your pure desired product.
6. Product Isolation:
-
Combine all fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).
Table 2: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Notes |
| This compound | 163.22 | Not reported, estimated >230°C | Estimated ~4.8-5.2 | Basicity is expected to be slightly higher than aniline due to the electron-donating methoxy group. |
| 2-Methoxyaniline | 123.15 | 225[4] | 4.52 | A close structural analog.[5][6] |
| 4-Methoxyaniline | 123.15 | 243[7] | 5.34[2] | An isomer with a similar electronic profile.[8] |
| Aniline | 93.13 | 184 | 4.60[2] | The parent compound for reference. |
Visualization of the Purification Workflow
Caption: Overview of the column chromatography workflow.
References
- Technical Support Center: Purification of Substituted Anilines - Benchchem. (n.d.).
- Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines - Benchchem. (n.d.).
- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). Amazon AWS.
- TLC SOLVENT MIXTURE - Anpros. (n.d.).
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). United States Environmental Protection Agency.
- Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. (n.d.). Academia.edu.
- I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate.
- Using TLC to monitor a reaction. (2017, April 30). chemlegin.
- 2-methoxyaniline. (2025, May 20). Mol-Instincts.
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.
- 2,4-Dichloro-N-(cyclopropylmethyl)aniline. (n.d.). ChemScene.
- N-cyclopropyl-4-methoxyaniline. (n.d.). PubChem.
- 2-Iodo-5-methoxyaniline. (n.d.). PubChem.
- 4-Methoxyaniline. (n.d.). CymitQuimica.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19).
- 2-Chloro-5-methoxyaniline 97 2401-24-3. (n.d.). Sigma-Aldrich.
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013, January 25). PMC.
- 2-methoxy-5-propyl-aniline. (2025, August 24). Chemsrc.
- Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). (2025, August 10). ResearchGate.
- p-Anisidine. (n.d.). Wikipedia.
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.).
- Chemical Properties of 2,5-dimethoxyaniline. (n.d.). Cheméo.
- 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. (2025, August 10). ResearchGate.
- synthesis of Cyclopropyl anilines. (n.d.). ResearchGate.
- 5-Chloro-2-methoxyaniline synthesis. (n.d.). ChemicalBook.
- 2-methoxyaniline. (n.d.). Stenutz.
- 2-Methoxyaniline. (2021, August 9). PubChem.
- 2-Methoxy-5-nitroaniline. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-methoxyaniline [stenutz.eu]
- 6. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Anisidine - Wikipedia [en.wikipedia.org]
- 8. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Cyclopropyl-5-methoxyaniline Synthesis
Welcome to the technical support guide for the synthesis of 2-cyclopropyl-5-methoxyaniline. Synthesizing this compound from its corresponding nitroarene (2-cyclopropyl-5-methoxy-1-nitrobenzene) presents a well-known dual challenge in drug development: highly active catalysts (like Pd/C) cause hydrogenolysis of the strained cyclopropyl ring, while milder catalysts (like Pt/C) are highly susceptible to catalyst poisoning.
This guide provides evidence-based troubleshooting strategies to overcome catalyst deactivation, preserve the cyclopropyl moiety, and achieve quantitative conversion.
The Mechanistic Root Causes of Catalyst Poisoning
To resolve a stalled reduction, you must first distinguish between intrinsic and extrinsic poisoning mechanisms.
-
Intrinsic Poisoning (The Hydroxylamine Bottleneck): The catalytic reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and arylhydroxylamine intermediates. During the reduction of 2-cyclopropyl-5-methoxy-1-nitrobenzene, the intermediate hydroxylamine strongly coordinates to the platinum surface[1]. This tight binding blocks the active sites from activating H
gas, effectively poisoning the catalyst from the inside out and stalling the reaction at ~60-70% conversion. -
Extrinsic Poisoning: If the starting nitroarene was synthesized via cross-coupling (e.g., Suzuki coupling to install the cyclopropyl group), residual sulfur compounds, phosphine ligands, or halide ions may remain. These impurities irreversibly bind to noble metal catalysts, preventing any initial conversion.
-
The Cyclopropyl Hydrogenolysis Pathway: While not technically "poisoning," attempting to overcome a stalled reaction by switching to Palladium (Pd/C) often results in the cleavage of the cyclopropyl ring to form an isopropyl group[2]. Platinum (Pt) is mandatory to preserve the ring, making the mitigation of Pt-specific hydroxylamine poisoning the critical path to success.
Diagnostic Workflow
Use the following diagnostic logic tree to identify the root cause of your stalled reaction based on LC-MS analysis of the crude mixture.
Diagnostic workflow for troubleshooting this compound reduction.
Catalyst Performance Comparison
Selecting the right catalyst is a balance between reactivity and chemoselectivity. The table below summarizes the quantitative performance of standard catalytic systems for this specific transformation.
| Catalyst System | Nitro Reduction Activity | Cyclopropyl Preservation | Resistance to Hydroxylamine Poisoning | Recommended Use Case |
| 10% Pd/C | Very High | Low (<40% intact) | Moderate | Not recommended due to severe ring opening. |
| 5% Pt/C | Moderate | High (>95% intact) | Low (Stalls easily) | Only for highly purified substrates at low concentrations. |
| 1% Pt-1% V/C | High | High (>95% intact) | High | Optimal choice for this compound. |
| Fe dust / NH | Moderate | High (>98% intact) | High (Immune) | Scale-up alternative where heterogeneous metal waste is acceptable. |
Validated Experimental Protocols
Protocol A: Substrate Pre-treatment (Extrinsic Poison Scavenging)
If your reaction fails to initiate (0% conversion), upstream poisons are likely blocking the catalyst.
-
Dissolution: Dissolve the crude 2-cyclopropyl-5-methoxy-1-nitrobenzene in ethyl acetate (10 mL/g).
-
Scavenger Addition: Add 10 wt% activated carbon (e.g., Darco KB-G) and 5 wt% silica-supported thiol scavenger. Causality: Activated carbon traps bulky organic impurities, while the thiol scavenger irreversibly binds heavy metals (like Pd or Cu) left over from upstream cross-coupling steps.
-
Incubation: Stir the suspension at 40°C for 2 hours. Causality: Gentle heating increases the adsorption kinetics of sulfur/halide impurities onto the carbon matrix without degrading the nitroarene.
-
Filtration: Filter the mixture through a tightly packed Celite/Silica plug to ensure no carbon particulates pass through.
-
Isolation: Evaporate the solvent in vacuo to yield the purified nitroarene, ready for hydrogenation.
Protocol B: Catalytic Hydrogenation using Vanadium-Promoted Pt/C (Pt-V/C)
To prevent intrinsic hydroxylamine poisoning while preserving the cyclopropyl ring, a Vanadium-doped Platinum catalyst is required. Causality: Vanadium acts as a redox promoter. It facilitates the rapid disproportionation of the accumulated hydroxylamine intermediate into the target aniline and a nitroso species, thereby keeping the Pt active sites free of strongly bound poisons[3].
-
Reaction Setup: Charge a pressure reactor with purified 2-cyclopropyl-5-methoxy-1-nitrobenzene (1.0 equiv) and a solvent mixture of THF/MeOH (1:1, v/v). Causality: THF ensures complete substrate solubility, while MeOH acts as a protic shuttle to facilitate the reduction mechanism.
-
Catalyst Addition: Add 1% Pt-1% V/C catalyst (5 wt% relative to the substrate).
-
Purging: Purge the reactor with N
(3x), followed by H (3x) to remove all oxygen. -
Pressurization: Pressurize with H
to exactly 2-3 bar. Causality: Higher pressures (e.g., >5 bar) drastically increase the thermodynamic risk of cyclopropyl hydrogenolysis. Maintaining low pressure preserves the ring. -
Monitoring (Self-Validating Step): Stir vigorously at 25°C for 4-6 hours. Monitor the reaction via LC-MS. The reaction is validated as complete only when the intermediate hydroxylamine mass (M+16 relative to the product) completely disappears from the trace.
-
Workup: Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction stalled at 70% conversion, and LC-MS shows a mass of M+16 relative to the aniline. What is it? A1: This is the arylhydroxylamine intermediate. It has poisoned the Pt catalyst by strongly coordinating its -NHOH group to the metal surface, preventing further hydrogen activation[1]. To resolve this, switch to a vanadium-promoted platinum catalyst (Pt-V/C) as outlined in Protocol B, which actively converts the hydroxylamine into aniline to prevent accumulation[3].
Q2: I am seeing a significant amount of 2-isopropyl-5-methoxyaniline byproduct. How do I prevent this? A2: The cyclopropyl ring is undergoing hydrogenolysis (ring-opening)[2]. This is a common side reaction when using Palladium (Pd/C) catalysts or applying excessive heat/pressure. Switch to a Platinum (Pt/C) catalyst, keep the reaction temperature below 30°C, and strictly limit hydrogen pressure to 3 bar.
Q3: Can I use non-noble metal catalysts to avoid poisoning entirely?
A3: Yes. Base-metal reductions using Iron (Fe) or Zinc (Zn) with ammonium chloride (NH
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives National Center for Biotechnology Information (PMC) URL:[Link]
-
Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts ResearchGate URL:[Link]
-
Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction Scilit URL:[Link]
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS Publications) URL:[Link]
Sources
Validation & Comparative
Comprehensive 1H NMR Spectrum Analysis of 2-Cyclopropyl-5-methoxyaniline: Solvent and Field Strength Comparison
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison of NMR solvents and field strengths, structural elucidation, and self-validating experimental protocols.
Executive Summary
2-Cyclopropyl-5-methoxyaniline (CAS: 1610034-84-8)[1] is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. Accurate structural verification of this compound via Proton Nuclear Magnetic Resonance (1H NMR) is critical for downstream synthetic success.
As a Senior Application Scientist, I have observed that researchers often struggle with two specific analytical challenges when characterizing this scaffold:
-
Solvent-dependent chemical shifts of the labile aniline amine (-NH₂) protons.
-
Second-order multiplet overlap in the cyclopropyl aliphatic region at lower magnetic field strengths.
This guide objectively compares the analytical performance of two standard NMR solvents (CDCl₃ vs. DMSO-d₆) and two magnetic field strengths (400 MHz vs. 600 MHz) to establish the optimal analytical environment for this compound.
Structural Elucidation & Theoretical Chemical Shifts
The structure of this compound features three distinct proton environments: the electron-rich aromatic core, the rigid cyclopropyl ring, and the polar, hydrogen-bond-donating amine.
Table 1: Comparative 1H NMR Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)
| Proton Environment | Multiplicity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Mechanistic Causality for Shift Differences |
| -NH₂ (Amine) | br s | ~3.65 | ~4.85 | Critical: Strong intermolecular hydrogen bonding with the DMSO sulfoxide oxygen severely deshields these protons, causing a massive downfield shift[2]. |
| H-3 (Aromatic) | d (J = 8.2 Hz) | ~6.85 | ~6.90 | Ortho to the cyclopropyl group; minimal solvent interaction. |
| H-4 (Aromatic) | dd (J = 8.2, 2.5 Hz) | ~6.35 | ~6.38 | Ortho to the methoxy group, meta to the cyclopropyl group. |
| H-6 (Aromatic) | d (J = 2.5 Hz) | ~6.25 | ~6.30 | Meta-coupling resolved; slight deshielding in polar media. |
| -OCH₃ (Methoxy) | s | ~3.75 | ~3.70 | Slight upfield shift in DMSO due to solvent magnetic anisotropy. |
| -CH (Cyclopropyl) | m | ~1.65 | ~1.60 | Shielded aliphatic region; largely solvent-independent. |
| -CH₂ (Cyclopropyl) | m | ~0.90 | ~0.85 | Diastereotopic-like behavior due to ring rigidity. |
| -CH₂ (Cyclopropyl) | m | ~0.60 | ~0.55 | Highly shielded due to the cyclopropyl ring current effect. |
Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the spectral landscape of anilines. According to foundational studies by Abraham et al. (2006), the labile protons of amines and amides exhibit the largest solvent-induced shifts due to specific solute-solvent interactions[2].
-
CDCl₃ (Non-Polar Baseline): In chloroform, the -NH₂ protons appear as a broad singlet upfield (~3.65 ppm). Because CDCl₃ cannot act as a hydrogen bond acceptor, the amine protons remain relatively shielded. This solvent is ideal for routine verification but can cause the amine peak to overlap with the methoxy singlet (~3.75 ppm), complicating integration.
-
DMSO-d₆ (Polar, H-Bonding): Dimethyl sulfoxide acts as a powerful hydrogen-bond acceptor. The interaction between the -NH₂ protons and the DMSO oxygen draws electron density away from the protons (deshielding), pushing the signal downfield to ~4.85 ppm[2]. Advantage: This completely resolves the -NH₂ peak from the methoxy signal, allowing for pristine, unambiguous integration.
Figure 1: Logical relationship of solvent-solute interactions on NH₂ chemical shifts.
Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)
The cyclopropyl group presents a unique challenge: its protons are highly shielded and tightly clustered between 0.50 ppm and 1.70 ppm.
-
400 MHz Performance: At 400 MHz, the chemical shift dispersion (Δν) is relatively small. The ratio of Δν to the coupling constant (J) decreases, pushing the cyclopropyl protons into second-order kinetics (complex, overlapping multiplets that cannot be analyzed via simple n+1 rules).
-
600 MHz Performance: Upgrading to a 600 MHz spectrometer increases the external magnetic field (B₀), which proportionally increases Δν while J remains constant. This larger Δν/J ratio pushes the spin system toward first-order kinetics . At 600 MHz, the distinct cis and trans couplings of the cyclopropyl -CH₂ protons become clearly resolved, allowing for rigorous stereochemical and structural confirmation.
Figure 2: Step-by-step workflow for NMR solvent selection and high-field acquisition.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates causality-driven steps with built-in self-validation mechanisms.
Step 1: Precision Sample Preparation
-
Action: Weigh exactly 15.0 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS). Transfer to a high-precision 5 mm NMR tube.
-
Causality: A 15 mg mass provides an optimal signal-to-noise ratio (SNR) for 1H NMR in a single scan while remaining below the concentration threshold where molecular aggregation artificially alters chemical shifts.
-
Self-Validation: The presence of the Tetramethylsilane (TMS) peak at exactly 0.00 ppm confirms solvent integrity and provides an absolute internal zero-point reference.
Step 2: Probe Tuning and Matching (ATM)
-
Action: Insert the sample into the magnet and perform Automatic Tuning and Matching (ATM) for the 1H frequency.
-
Causality: Adjusting the probe's impedance to match the specific dielectric constant of DMSO-d₆ maximizes Radio Frequency (RF) power transfer. This ensures the 90-degree excitation pulse is accurate, which is mandatory for quantitative integration.
-
Self-Validation: The tuning curve (wobble curve) must display a sharp, symmetrical dip exactly at the 1H resonance frequency.
Step 3: B₀ Field Homogenization (Shimming)
-
Action: Execute 3D gradient shimming across the Z1-Z5 axes.
-
Causality: A perfectly homogeneous magnetic field is required to resolve the fine 2.5 Hz meta-coupling between H-4 and H-6 on the aromatic ring.
-
Self-Validation: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz. If the peak is broader, the field is inhomogeneous and shimming must be repeated.
Step 4: Acquisition and Relaxation
-
Action: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and acquire 16 scans.
-
Causality: A D1 of 2.0 seconds ensures the complete longitudinal relaxation (T1) of all protons—particularly the rigid aromatic protons—preventing integration errors caused by signal saturation.
-
Self-Validation: Post-processing integration of the methoxy singlet must strictly yield a value of 3.00 relative to the single aromatic protons. Any deviation indicates incomplete relaxation.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]
Sources
High-Resolution IR Spectroscopy of Cyclopropyl and Amino Groups in Aniline Derivatives: A Comparative Analytical Guide
In drug development and materials science, aniline derivatives featuring cyclopropyl moieties are ubiquitous—serving as critical pharmacophores in compounds ranging from fluoroquinolone antibiotics to advanced kinase inhibitors. Unambiguous structural confirmation of these molecules relies heavily on vibrational spectroscopy. However, identifying both the cyclopropyl ring and the primary aromatic amine within the same molecule presents a unique analytical challenge. The high-frequency C-H stretches of the strained cyclopropyl ring often overlap with aromatic C-H stretches, while the delicate N-H stretches of the aniline group are highly susceptible to hydrogen bonding and matrix interference.
As an Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies for resolving these specific functional groups. This document provides researchers with self-validating protocols, quantitative spectral data, and foundational mechanistic insights to ensure rigorous analytical accuracy.
Mechanistic Origins of Vibrational Signatures
To optimize an experimental protocol, one must first understand the quantum mechanical causality driving the spectral output.
The Cyclopropyl Group: Strain-Induced s-Character Unlike typical aliphatic alkanes (sp³ hybridized) that exhibit C-H stretching frequencies below 3000 cm⁻¹, the cyclopropane ring is characterized by severe angle strain (internal angles of 60°). To minimize this strain, the carbon-carbon bonds adopt a "bent" conformation (Walsh orbitals) with increased p-character. Consequently, the C-H bonds acquire greater s-character (approaching sp² hybridization). This increased s-character shortens and strengthens the C-H bond, driving its stretching frequency above 3000 cm⁻¹, typically manifesting as a sharp, distinct peak around 3080 cm⁻¹ (1)[1]. Additionally, the symmetric ring deformation or "breathing" mode provides a highly diagnostic signature near 1020 cm⁻¹.
The Aniline Amino Group: Conjugation and Hydrogen Bonding In primary anilines, the nitrogen lone pair is partially delocalized into the aromatic π-system, altering the N-H bond force constants compared to aliphatic amines. The unassociated (free) -NH₂ group exhibits two primary stretching modes: the asymmetric stretch (~3508 cm⁻¹) and the symmetric stretch (~3422 cm⁻¹) (2)[2]. Furthermore, the N-H scissoring (bending) vibration appears as a strong band near 1621–1634 cm⁻¹ (), while the C-N stretching vibration, strengthened by partial double-bond character due to resonance, is typically observed at 1265–1282 cm⁻¹[2].
Quantitative Spectral Data
The following table summarizes the critical vibrational modes for cyclopropyl-substituted anilines, providing a benchmark for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Cyclopropyl | C-H Stretch | 3000 – 3080 | Weak to Medium, Sharp | Increased s-character of the C-H bond due to ring strain. |
| Cyclopropyl | Ring Breathing | ~1020 | Medium | Symmetric expansion/contraction of the carbon ring. |
| Amino (-NH₂) | N-H Asym. Stretch | 3480 – 3510 | Medium, often broadened | Out-of-phase stretching of the two N-H bonds. |
| Amino (-NH₂) | N-H Sym. Stretch | 3380 – 3422 | Medium, often broadened | In-phase stretching of the two N-H bonds. |
| Amino (-NH₂) | N-H Scissoring | 1621 – 1634 | Strong, Sharp | In-plane bending; highly sensitive to protonation state. |
| Aniline Core | C-N Stretch | 1265 – 1282 | Strong | Resonance with the aromatic ring increases bond order. |
Analytical Platforms: ATR-FTIR vs. Transmission FTIR
Choosing the correct sampling technique is critical. Both ATR and Transmission FTIR have distinct physical mechanisms that directly impact the visualization of cyclopropyl and amino peaks.
ATR-FTIR (Attenuated Total Reflectance)
ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample, typically to a depth of 0.5 to 2.0 µm.
-
Performance on Anilines: ATR is exceptional for analyzing neat liquids or powders without sample preparation, eliminating the risk of introducing external moisture. This is crucial for anilines, as water strongly absorbs in the 3300–3500 cm⁻¹ region, which can completely mask the N-H stretches.
-
Limitation: The penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, high-frequency peaks (like the 3500 cm⁻¹ N-H stretch and 3080 cm⁻¹ cyclopropyl stretch) appear artificially weaker compared to low-frequency peaks (like the 1020 cm⁻¹ ring breathing). Advanced ATR-correction algorithms must be applied to compare these spectra with standard transmission libraries.
Transmission FTIR (KBr Pellet or Liquid Cell)
The sample is dispersed in an IR-transparent matrix (like KBr) and the beam passes entirely through the bulk.
-
Performance on Anilines: Transmission obeys the Beer-Lambert law linearly across the entire mid-IR spectrum. It provides superior signal-to-noise ratios for the weak 3080 cm⁻¹ cyclopropyl C-H stretch.
-
Limitation: KBr is highly hygroscopic. If the pellet is not prepared in a rigorously dry environment, the absorbed water will produce a massive, broad O-H stretching band that eclipses the delicate symmetric and asymmetric N-H stretches of the aniline group.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following self-validating workflow is recommended for analyzing cyclopropyl-anilines.
Step 1: Instrument Preparation and Background
-
Purge the FTIR spectrometer with dry nitrogen gas for at least 30 minutes prior to analysis.
-
Causality: Removes atmospheric water vapor and CO₂, which exhibit sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ and 2300 cm⁻¹ regions, respectively, preventing interference with the N-H stretches.
-
-
Collect a background spectrum (256 scans, 4 cm⁻¹ resolution).
Step 2: Sample Preparation (ATR Method - Preferred for N-H fidelity)
-
Ensure the diamond ATR crystal is cleaned with volatile spectroscopic-grade solvent (e.g., isopropanol) and fully evaporated.
-
Place 2-3 mg of the solid aniline derivative directly onto the crystal.
-
Apply consistent pressure using the ATR anvil.
-
Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate effectively; poor contact results in low signal-to-noise ratios.
-
Step 3: Spectral Acquisition and Processing
-
Acquire the sample spectrum (256 scans, 4 cm⁻¹ resolution).
-
Apply an ATR-correction algorithm.
-
Causality: Corrects the wavelength-dependent penetration depth, normalizing the intensities of the 3080 cm⁻¹ (cyclopropyl) and 3500 cm⁻¹ (amino) peaks relative to the fingerprint region.
-
-
Validate the spectrum by checking the baseline at 3800 cm⁻¹ and 2000 cm⁻¹; it should be flat and near zero absorbance.
Step 4: Peak Deconvolution (If overlapping occurs)
-
If the cyclopropyl C-H stretch (~3080 cm⁻¹) overlaps heavily with the aromatic C-H stretches (~3030 cm⁻¹), apply a Savitzky-Golay second-derivative transformation (3)[3].
-
Causality: Mathematical derivatives artificially narrow bandwidths, resolving hidden peaks within a broad spectral envelope and allowing for definitive identification.
-
Workflow Visualization
FTIR workflow for resolving amino and cyclopropyl signatures in aniline derivatives.
References
-
Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix Source: ResearchGate URL:4
-
Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide Source: BenchChem URL:1
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study Source: Material Science Research India URL:2
-
Comparison of (A) original FTIR-ATR Spectra and (B) Savitzky-Golay second derivative curves Source: ResearchGate URL:3
Sources
Optimizing HPLC Purity Assays for 2-Cyclopropyl-5-methoxyaniline: A Comparative Guide to Column Chemistries and Mobile Phase Strategies
Introduction & Analytical Challenges
2-Cyclopropyl-5-methoxyaniline (CAS: 1610034-84-8) is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Structurally, it features a primary amine attached to an electron-rich aromatic ring (due to the electron-donating methoxy group at the 5-position) and a hydrophobic cyclopropyl ring at the 2-position.
From an analytical perspective, developing a robust High-Performance Liquid Chromatography (HPLC) purity assay for this compound presents a classic chromatographic challenge: severe peak tailing . The basic aniline nitrogen (estimated pKa ~4.5–5.0) is highly prone to secondary interactions with the stationary phase. This guide objectively compares traditional and modern HPLC methodologies to establish a self-validating, highly reproducible purity assay.
Mechanistic Causality: The Root of Peak Tailing (E-E-A-T)
To design an effective method, we must first understand the causality behind the chromatographic behavior of anilines.
In reversed-phase HPLC, peak tailing for basic compounds arises from dual retention mechanisms: primary hydrophobic partitioning and secondary polar interactions 1. Standard silica-based columns contain residual, unreacted silanol groups (-SiOH) on their surface.
-
Ion-Exchange Interactions: At mid-range pH (pH 4.0–7.0), these acidic silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). Simultaneously, the basic amine of this compound becomes protonated (-NH₃⁺). The resulting electrostatic attraction causes the analyte to "stick" to the column, distorting peak symmetry and reducing reproducibility 2.
-
Trace Metal Activation: Trace metals (e.g., iron and aluminum) within older Type-A silica matrices can act as chelating sites or withdraw electron density from adjacent silanols, making them even more acidic and exacerbating tailing 3.
To mitigate this, chromatographers must manipulate the mobile phase pH to ensure the analyte exists in a single ionization state—either fully protonated (low pH) or fully neutral (high pH)—while avoiding the pKa range of the compound .
Comparative Methodologies & Experimental Data
We compared three distinct analytical strategies to determine the optimal purity assay for this compound. To assess specificity, we evaluated the resolution (
Method A: Traditional Low-pH (Standard C18)
-
Mechanism: Uses 0.1% Trifluoroacetic acid (TFA) at pH ~2.0. The low pH suppresses silanol ionization (keeping them neutral), while TFA acts as an ion-pairing agent for the protonated aniline.
-
Drawback: TFA causes ion suppression in LC-MS and can irreversibly alter column selectivity. Minor tailing persists due to residual active silanols.
Method B: High-pH Free-Base Partitioning (Hybrid C18)
-
Mechanism: Uses 10 mM Ammonium Bicarbonate adjusted to pH 9.5. At this pH, the aniline is fully deprotonated (neutral free-base). Because the analyte carries no charge, electrostatic interactions with the silica surface are eliminated 1.
-
Drawback: Requires specialized ethylene-bridged hybrid (BEH) silica columns that can withstand alkaline hydrolysis.
Method C: Superficially Porous Particle (SPP) at Low-pH
-
Mechanism: Uses 0.1% Formic Acid on a core-shell C18 column. The solid core reduces the diffusion path length (minimizing the van Deemter C-term), delivering ultra-high efficiency that physically sharpens the peak, masking minor tailing.
Quantitative Performance Comparison
| Parameter | Method A (Low pH / TFA) | Method B (High pH / NH₄HCO₃) | Method C (SPP / Formic Acid) |
| Column Chemistry | Type-B Silica C18 (5 µm) | Hybrid Silica C18 (1.7 µm) | Core-Shell C18 (2.7 µm) |
| Mobile Phase pH | 2.0 | 9.5 | 2.7 |
| Analyte State | Protonated (+1) | Neutral (Free-Base) | Protonated (+1) |
| Tailing Factor ( | 1.45 | 1.02 | 1.22 |
| Theoretical Plates ( | 8,500 | 24,000 | 19,500 |
| Resolution ( | 2.1 | 5.4 | 3.8 |
| LC-MS Compatibility | Poor (Ion Suppression) | Excellent | Good |
*Resolution calculated against 4-chloro-2-cyclopropyl-5-methoxyaniline.
Method Development Workflow Visualization
Caption: Logical decision tree for basic aniline HPLC method development.
Optimized Experimental Protocol (Self-Validating System)
The following step-by-step protocol details the execution of the winning High-pH methodology. This protocol incorporates built-in System Suitability Testing (SST) to ensure the system self-validates prior to sample analysis.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade) in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to exactly 9.5 ± 0.05 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Crucial Causality Step: Injecting the sample in a solvent stronger than the initial mobile phase composition causes "solvent shock," leading to peak distortion at the column head . Matching the diluent prevents this.
B. Chromatographic Conditions
-
Column: High-pH stable Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 150 mm × 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).
-
Detection: UV at 254 nm (or optimal
determined via PDA scan). -
Injection Volume: 5.0 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)
-
2.0 - 12.0 min: 10%
90% B (Linear gradient) -
12.0 - 15.0 min: 90% B (Column wash)
-
15.1 - 20.0 min: 10% B (Re-equilibration)
-
C. System Suitability & Self-Validation Criteria
Before analyzing unknown batches, the system must pass the following criteria using a 0.1 mg/mL standard solution of this compound:
-
Blank Baseline Stability: Inject the sample diluent. The chromatogram must show no interfering peaks >0.05% of the target analyte area at the expected retention time.
-
Peak Symmetry: The USP Tailing Factor (
) of the main peak must be 1.2. (Validates that silanol interactions are successfully suppressed). -
Injection Precision: Perform 5 replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak area must be
1.0%. -
Specificity/Resolution: Inject a resolution mixture containing this compound and 4-chloro-2-cyclopropyl-5-methoxyaniline. The resolution (
) between the two peaks must be 2.5.
References
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]
-
Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
Scribd. Understanding HPLC Peak Tailing. Available at: [Link]
Sources
Reference Standards for 2-Cyclopropyl-5-methoxyaniline: Qualification & Analysis Guide
The following guide is structured as a high-level technical advisory for pharmaceutical scientists requiring rigorous standardization for 2-Cyclopropyl-5-methoxyaniline , a specialized intermediate often utilized in the synthesis of kinase inhibitors and complex APIs.
As no pharmacopoeial (USP/EP) monograph currently exists for this specific positional isomer, this guide focuses on the establishment and qualification of an In-House Primary Reference Standard versus the use of commercial "Chemical Grade" alternatives.
Executive Summary
This compound is a critical Key Starting Material (KSM) and intermediate in the synthesis of pharmaceutical actives. Due to the reactive nature of the aniline moiety and the potential for genotoxic impurities (GTIs), the integrity of the reference standard used for its analysis is paramount. This guide compares the use of ISO 17034 Certified Reference Materials (CRMs) against In-House Qualified Standards and Commercial Chemical Grade options, providing a definitive protocol for establishing a "Gold Standard" when off-the-shelf pharmacopoeial options are unavailable.
Part 1: Comparative Analysis of Reference Standard Options
In the absence of a USP/EP monograph, researchers must choose between sourcing a custom CRM or qualifying a standard internally. The following table contrasts these approaches based on regulatory risk and technical rigor.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: ISO 17034 Custom CRM | Option B: In-House Qualified Primary Standard | Option C: Commercial "Chemical Grade" |
| Purity Definition | Absolute (Mass Balance & QNMR) | Calculated (100% - Σ Impurities) | Area % (HPLC only) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to internal certificates | None / Batch-dependent |
| Uncertainty | Explicitly stated (e.g., ±0.3%) | Estimated based on method precision | Unknown |
| Regulatory Risk | Low (Accepted for GMP release) | Medium (Requires full validation data) | High (Rejected for GMP/GLP work) |
| Cost/Time | High / Long Lead Time (>8 weeks) | Moderate / High Labor (2 weeks) | Low / Immediate |
| Suitability | Final API Release, GTI Quantification | Routine IPC, Vendor Qualification | R&D Scouting only |
Expert Insight: The "Purity Potency" Trap
Commercial chemical suppliers often list purity as "98% (HPLC)." Do not use this value for quantitative calculations. This figure represents chromatographic purity (UV area %), ignoring moisture, residual solvents, and inorganic salts. For a this compound standard, these "invisible" impurities can inflate the assigned potency by 2–5%, leading to significant assay errors in drug substance manufacturing [1].
Part 2: The Self-Validating Qualification Protocol
To establish an In-House Primary Standard (Option B) that rivals a CRM, you must use the Mass Balance Approach . This method is self-validating because it triangulates purity from orthogonal techniques.
The Mass Balance Equation
graphic Purity}{100}
Workflow Diagram: Standard Qualification Logic
Caption: Figure 1.[1] Orthogonal characterization workflow for qualifying a non-pharmacopoeial reference standard.
Part 3: Experimental Methodology
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates the main peak from likely synthetic by-products (e.g., des-cyclopropyl analogs or positional isomers).
-
Instrument: UPLC or HPLC with PDA detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Anilines are basic; pH control is critical for peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B[2]
-
21 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 240 nm (Max absorption for methoxyanilines) and 210 nm (Impurity scanning).
-
Temperature: 30°C.
Validation Check: The tailing factor for the this compound peak must be
Handling & Stability (Crucial)
Anilines are prone to oxidative degradation , turning from clear/white to brown/red upon exposure to air and light.
-
Storage: Store primary standards in amber glass vials with PTFE-lined caps.
-
Headspace: Purge with Argon or Nitrogen before sealing.
-
Temperature: Long-term storage at -20°C is recommended to prevent dimerization (azo formation).
-
Use: Equilibrate to room temperature in a desiccator before opening to prevent moisture condensation (hygroscopicity affects weighing accuracy).
Part 4: Analytical Challenges & Troubleshooting
Case Study: The "Ghost" Impurity
In a recent validation for a kinase inhibitor intermediate, a researcher observed a recurring impurity at RRT 1.10 that grew over time in the standard solution but not the solid.
-
Root Cause: The standard was dissolved in pure Acetonitrile. This compound reacted with trace acetaldehyde in the acetonitrile to form an imine.
-
Solution: Use freshly prepared mobile phase as the diluent, or ensure Acetonitrile is "HPLC Gradient Grade" with low carbonyl content. Always prepare standards fresh daily [2].
Diagram: Degradation Pathways
Caption: Figure 2. Common stability liabilities for methoxyaniline reference standards.
References
-
Gorog, S. (2018). Identification and Determination of Impurities in Drugs. Elsevier Science.
-
Dolan, J. W. (2013). "The Importance of Reference Standards." LCGC North America, 31(4), 284–289.
-
ICH Expert Working Group. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.
-
United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.
Sources
Technical Guide: Distinguishing 2-Cyclopropyl-5-methoxyaniline from Regioisomers
Topic: Distinguishing 2-Cyclopropyl-5-methoxyaniline from regioisomers Content Type: Publish Comparison Guide
Executive Summary
Target Compound: this compound CAS Number: 1610034-84-8 (Free base), 2089257-63-4 (HCl salt) Primary Application: Key intermediate for kinase inhibitors (e.g., VEGFR2, MET) and anti-infective agents.
In pharmaceutical synthesis, the precise regiochemistry of the This compound scaffold is critical. The position of the methoxy group (C5) relative to the amino group (C1) and cyclopropyl ring (C2) dictates the molecule's electronic properties and binding affinity in the ATP-binding pocket of kinases. A common synthetic pitfall is the formation or contamination of the 2-cyclopropyl-4-methoxyaniline isomer (CAS 2753347-89-4), which possesses significantly different H-bond acceptor capabilities and steric profile.
This guide provides a definitive protocol for distinguishing the target compound from its isomers using NMR spectroscopy and chromatographic separation, grounded in experimental logic.
Structural Analysis & Isomer Origins
Understanding the origin of regioisomers is the first step in detection. The two primary routes to the target scaffold carry distinct impurity risks.
Table 1: Comparative Properties of Target vs. Key Isomer
| Feature | Target: this compound | Isomer: 2-Cyclopropyl-4-methoxyaniline |
| Structure | 1-NH₂, 2-Cyclopropyl, 5-OMe | 1-NH₂, 2-Cyclopropyl, 4-OMe |
| Electronic Effect | Methoxy is meta to Amino. (Inductive withdrawal, Resonance donation to C2/C4/C6) | Methoxy is para to Amino. (Direct Resonance conjugation) |
| Common Origin | Suzuki coupling of 2-Bromo-5-methoxyaniline | Impurity in starting material (2-Bromo-4-methoxyaniline) |
| 1H NMR Key | 3-Spin System: One Ortho Pair (H3/H4) + One Meta Proton (H6) | 3-Spin System: One Ortho Pair (H5/H6) + One Isolated Singlet (H3) |
Synthesis Pathways & Impurity Flow
The following diagram illustrates how specific isomers arise based on the synthetic strategy chosen.
Caption: Synthesis logic flow showing how starting material impurities (Route A) or non-selective nitration (Route B) lead to specific regioisomeric byproducts.
Spectroscopic Distinction (The Gold Standard)
NMR is the only self-validating method to confirm the structure without reference standards. The distinction relies on the aromatic proton coupling patterns and NOE (Nuclear Overhauser Effect) correlations.
1H NMR Analysis Protocol
Solvent: DMSO-d6 or CDCl3 (DMSO is preferred to resolve NH2 protons).
Target: this compound[1][2]
-
Proton H3 & H4: These are adjacent (positions 3 and 4). They will appear as an AB system (two doublets) with a large ortho-coupling constant (
). -
Proton H6: This proton is at position 6, isolated from H3/H4 by the methoxy group at C5 and the amino group at C1. It appears as a doublet with a small meta-coupling constant (
) to H4. -
Key Signature: Look for two protons with strong ortho coupling and one proton with only meta coupling .
Isomer: 2-Cyclopropyl-4-methoxyaniline
-
Proton H5 & H6: These are adjacent (positions 5 and 6). They appear as an ortho-coupled pair (
). -
Proton H3: Located at position 3, sandwiched between the cyclopropyl ring (C2) and the methoxy group (C4). This proton is electronically isolated. It typically appears as a singlet or a very finely split doublet (para-coupling to H6,
). -
Key Signature: Look for one sharp singlet in the aromatic region.
NOESY / ROESY Correlation Logic
If 1H NMR splitting is ambiguous due to peak overlap, 2D NOESY provides definitive proof.
-
Target (5-OMe): Irradiating the Methoxy (-OCH3) signal will show NOE correlations to two aromatic protons: H4 and H6 .
-
Isomer (4-OMe): Irradiating the Methoxy (-OCH3) signal will show NOE correlations to two aromatic protons: H3 and H5 .
-
Differentiation: In the Isomer (4-OMe), one of the NOE-correlated protons (H3) is the singlet . In the Target (5-OMe), both NOE-correlated protons are coupled (doublet/multiplet).
-
Caption: NMR decision tree for assigning regiochemistry based on proton splitting patterns and NOE correlations.
Chromatographic Separation (HPLC Method)[3][4][5]
For quantitative analysis and purity testing, a Reverse Phase (RP-HPLC) method is required. The hydrophobicity difference between the isomers allows for baseline separation.
Methodology: The 2-cyclopropyl group is lipophilic. The position of the methoxy group alters the effective polarity. The 4-methoxy isomer (para) generally has a slightly different retention time than the 5-methoxy isomer (meta) due to differences in dipole moment and interaction with the stationary phase.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 210 nm (amide/aromatic) and 254 nm.
-
Expected Elution:
-
Polar impurities (anilines without cyclopropyl) elute early.
-
Target (this compound) and Isomer (4-OMe) will elute in the middle of the gradient (~60-70% B).
-
Note: The 4-methoxy isomer often elutes slightly later than the 5-methoxy target due to the symmetry and packing efficiency on C18, but standard injection of both is recommended for method development.
-
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11139508, 2-Iodo-5-methoxyaniline (Analogous structure for numbering). Retrieved from .
-
Isomer Data: Appretech Scientific Limited. 2-cyclopropyl-4-methoxyaniline Product Data. Retrieved from .
-
Synthesis Methodology: Salaun, J. (1997).[3] Synthesis of Cyclopropyl anilines via Palladium Catalysis. Russian Journal of Organic Chemistry. (General methodology for Pd-catalyzed amination of aryl bromides).
-
Pharmaceutical Context: National Institutes of Health (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. DOI: 10.1080/17568919.2025.2594969.[4] Retrieved from .
-
NMR Techniques: Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from .
Sources
- 1. 2089257-63-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1610034-84-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Cyclopropyl-5-methoxyaniline structure by X-ray crystallography
Executive Summary
In the development of kinase inhibitors and GPCR ligands, 2-Cyclopropyl-5-methoxyaniline represents a challenging structural motif. The ortho-cyclopropyl group introduces significant steric strain and rotational barriers that often lead to broadened or time-averaged signals in solution-state NMR (Nuclear Magnetic Resonance). Furthermore, the free base is frequently an oil or low-melting solid, complicating handling and purification.
This guide outlines the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which infers connectivity, SC-XRD provides a direct, absolute measurement of atomic positions, unambiguously confirming the ortho regiochemistry and the integrity of the strained cyclopropyl ring.
Part 1: Strategic Comparison – Why X-ray?
While High-Resolution Mass Spectrometry (HRMS) and NMR are standard for routine checks, they fail to provide absolute certainty for novel ortho-substituted anilines where regioisomerism (e.g., 2-cyclopropyl vs. 3-cyclopropyl) can be synthetically ambiguous.
Comparative Matrix: Structural Validation Methods[1]
| Feature | 1H / 13C NMR | HRMS (High-Res Mass Spec) | SC-XRD (X-ray Crystallography) |
| Primary Output | Connectivity & Electronic Environment | Elemental Formula & Mass | Absolute 3D Spatial Arrangement |
| Sample State | Solution (Dynamic) | Gas Phase (Ionized) | Solid State (Static Lattice) |
| Regio-Certainty | High (requires 2D NOESY/HMBC) | Low (Isomers have identical mass) | Absolute (Unambiguous) |
| Stereochemistry | Relative (often ambiguous) | None | Absolute Configuration |
| Limit of Detection | >95% Purity preferred | <1% Impurity detected | Single Crystal (~0.1 mm) |
| Weakness | Broadening due to rotamers; solvent effects. | Cannot distinguish positional isomers. | Requires a crystalline solid. |
The Verdict: For this compound, SC-XRD is the Gold Standard because it freezes the conformation of the cyclopropyl ring, allowing precise measurement of the "banana bonds" (bent bonds) characteristic of this strained system.
Part 2: The Validation Workflow
The following decision matrix illustrates the critical path from crude synthesis to validated structure. Note the emphasis on Salt Formation , a critical step for turning oily anilines into diffraction-quality crystals.
Figure 1: The structural validation workflow.[1][2] Note the "Salt Formation Strategy" loop, essential for handling liquid anilines.
Part 3: Experimental Protocols
Phase A: Crystal Engineering (The "Oily Aniline" Solution)
This compound is likely an oil or a low-melting solid due to the disruption of crystal packing by the bulky cyclopropyl group. Direct crystallization of the free base is often futile.
The Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve 50 mg of the crude aniline in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 1M HCl in diethyl ether (or dioxane) until precipitation is complete.
-
Isolation: Centrifuge and decant the supernatant. Wash the precipitate twice with cold ether to remove non-basic impurities.
-
Crystallization (Vapor Diffusion):
-
Dissolve the hydrochloride salt in a minimum amount of Methanol (good solubility).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).
-
Cap tightly and leave undisturbed at 4°C for 3–7 days.
-
Mechanism:[2] Ether slowly diffuses into the methanol, lowering solubility gradually and promoting high-quality lattice formation.
-
Phase B: Data Collection & Refinement
Once a crystal (approx.[3][1] 0.1 x 0.1 x 0.2 mm) is harvested:
-
Mounting: Mount the crystal on a Mitegen loop using perfluoropolyether oil.
-
Cryo-Cooling (Crucial): Cool the stream to 100 K .
-
Reasoning: Cyclopropyl rings often exhibit thermal disorder (rotational jitter) at room temperature. Cooling freezes this motion, allowing for precise bond angle determination.
-
-
Collection: Collect a full sphere of data (redundancy > 4) to ensure high resolution (0.8 Å or better).
-
Refinement Strategy:
-
Use Direct Methods (SHELXT) to solve the phase problem.
-
Locate the Nitrogen atom first to anchor the orientation.
-
Check for Disorder : If the cyclopropyl ring appears "smeared," model it as two positions with partial occupancy (e.g., 60:40) rather than forcing high thermal parameters.
-
Part 4: Data Interpretation – The "Fingerprint" of Success
Validating the structure requires checking specific geometric parameters that confirm the identity of the cyclopropyl-aniline moiety.
The Walsh Orbital Geometry
The cyclopropyl ring is not a standard alkane.[4] It possesses significant
-
Validation Check: In your solved structure, the internal C-C-C bond angles of the ring should be 60° ± 1° .
-
Bond Lengths: The C-C bonds in the ring should be shorter (approx. 1.51 Å ) than a standard alkane C-C bond (1.54 Å) due to the bent-bond character [1].
Ortho-Substitution Sterics
The 2-cyclopropyl group will force the aniline nitrogen out of the plane of the benzene ring or force the cyclopropyl ring to rotate perpendicular to the benzene plane to minimize steric clash.
-
Validation Check: Measure the torsion angle between the phenyl ring plane and the cyclopropyl ring. A value near 90° (bisected conformation) indicates the crystal lattice has captured the minimum energy conformation [2].
Hydrogen Bonding (Salt Form)
If crystallized as the HCl salt:
-
Validation Check: Look for chloride ions (
) hydrogen-bonded to the ammonium group ( ). The N...Cl distance is typically 3.1 – 3.2 Å . This confirms protonation and validates the salt stoichiometry.
References
-
Allen, F. H. (1980). The geometry of small rings. Acta Crystallographica Section B, 36(1), 81-96.
-
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: The world’s repository of small molecule crystal structures.[5]
-
Rigaku. (2023). X-ray Crystallography of Oils and Liquids: In-situ Crystallization Techniques.
-
Hope, H. (1990). Crystallography of biological macromolecules at ultra-low temperature. Annual Review of Biophysics, 19(1), 107-126. (Establishes 100K protocol).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-5-methoxyaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Cyclopropyl-5-methoxyaniline, a compound for which specific disposal protocols may not be readily available. By synthesizing data from structurally similar compounds and adhering to established principles of hazardous waste management, we can ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Assessment and Initial Precautions: The "Why" Behind the "How"
Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of analogous compounds is essential. Structurally, this compound is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, and some are classified as known or suspected carcinogens.[1][2] Therefore, this compound must be treated as a hazardous substance.
Key Inferred Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Aromatic amines can affect the blood, leading to conditions like methemoglobinemia.[4]
-
Carcinogenicity: Some aromatic amines are classified as possible human carcinogens (IARC Group 2B).[1][4][6] Until data proves otherwise, it is prudent to handle this compound as a potential carcinogen.
-
Environmental Hazard: Aromatic amines can be toxic to aquatic life, and their release into the environment must be avoided.[7][8]
Before beginning any work that will generate waste, it is crucial to establish a designated area for waste accumulation and to have all necessary personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a comprehensive PPE protocol is non-negotiable. This is not merely a checklist, but a system to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential aerosols of the compound. Standard safety glasses are insufficient.[1][9] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier against skin contact.[10] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[6] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used after consulting with your institution's Environmental Health and Safety (EHS) department.[9] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a closed-loop system, ensuring that from the moment waste is generated to its final disposal, it is handled safely and in compliance with regulations.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[10][11]
-
Segregation is Key: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed by your EHS department.[12][13] Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[11][14]
Step 2: Waste Collection and Containment
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[13][15] Glass bottles are suitable for liquid waste, while sealable polyethylene bags or drums are appropriate for solid waste.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
Step 3: Storage
-
Designated Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[12][15]
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks or spills.
-
Incompatible Materials: Ensure that the waste is stored away from incompatible materials.[13]
Step 4: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as non-hazardous waste or recycled.[13]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[13] Do not discharge any rinsate to the sewer system.[11][16]
Step 5: Final Disposal
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements and to arrange for waste pickup.[10] They are the authoritative body for ensuring compliance with all regulations.
-
Licensed Waste Disposal Contractor: The final disposal of the collected hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[12][15] These companies have the expertise and facilities to manage chemical waste in an environmentally sound manner.
Spill Management: Preparedness is Paramount
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: For liquid spills, contain the spill and then absorb it with an inert material such as vermiculite, dry sand, or a commercial absorbent pad.[17][18] For solid spills, carefully sweep up the material, avoiding the creation of dust.[6][9]
-
Collect and Dispose: Place the absorbed material or swept-up solid into a sealed, labeled container for disposal as hazardous waste.[17]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- Benchchem. (n.d.). Prudent Disposal of 2-Chloro-1-cyclopropylbutane-1,3-dione in a Laboratory Setting.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- C/D/N Isotopes, Inc. / Toxyscan, Inc. (2015). Safety Data Sheet.
- Sustainability Directory. (2025, November 29). Aromatic Amines.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). Cyclopropane cyclopropylidene- SDS, 27567-82-4 Safety Data Sheets.
- Benchchem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- Benchchem. (n.d.). Proper Disposal of Cyclo(Pro-Leu): A Step-by-Step Guide for Laboratory Professionals.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- ECHEMI. (n.d.). 2-Methoxyaniline SDS, 90-04-0 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Aniline.
- University of Minnesota Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.
- Fisher Scientific. (2009, September 24). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
- ECHEMI. (n.d.). 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyaniline 97.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
- MilliporeSigma. (n.d.). 2-Bromo-5-methoxyaniline.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. echemi.com [echemi.com]
- 17. nj.gov [nj.gov]
- 18. echemi.com [echemi.com]
Personal protective equipment for handling 2-Cyclopropyl-5-methoxyaniline
Operational Safety and Handling Guide: 2-Cyclopropyl-5-methoxyaniline
As a specialized building block in medicinal chemistry and agrochemical development, this compound (CAS: 1610034-84-8) requires stringent operational controls. While its utility in synthesizing kinase inhibitors and novel therapeutics is well-documented, its core aniline scaffold presents acute toxicological risks that demand a rigorous, causality-driven approach to laboratory safety.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design a self-validating safety protocol, researchers must first understand the physiological mechanisms of aniline toxicity.
Dermal Permeation: The addition of methoxy and cyclopropyl groups to the aniline ring significantly increases the molecule's lipophilicity compared to unsubstituted aniline. This heightened lipophilicity facilitates rapid absorption through the stratum corneum (the skin's outer layer)[1]. Standard single-layer latex gloves offer virtually zero resistance to such lipophilic aromatic amines.
Methemoglobinemia: Once absorbed via the skin or respiratory tract, aniline derivatives undergo hepatic N-hydroxylation. The liver's cytochrome P450 enzymes convert the aniline into phenylhydroxylamine, a highly reactive metabolite[2]. Phenylhydroxylamine directly oxidizes the ferrous iron (
Quantitative PPE Selection Matrix
To mitigate the risks of dermal absorption and inhalation, the following quantitative PPE matrix must be strictly adhered to when handling neat this compound powder or highly concentrated stock solutions.
| Protection Area | Recommended Material | Min. Thickness | Breakthrough Time | Mechanistic Justification |
| Hand (Inner) | Standard Nitrile | > 30 min | Provides baseline splash protection while maintaining tactile sensitivity for precise micro-weighing. | |
| Hand (Outer) | Butyl Rubber | > 480 min | Butyl rubber offers superior chemical resistance to lipophilic aromatic amines, acting as an impermeable primary barrier. | |
| Respiratory | NIOSH P100 Half-Mask | N/A | N/A | Mandatory if handling outside a certified fume hood. Filters >99.9% of aerosolized particulates (Aniline OEL is strictly < 2 ppm)[5]. |
| Eye | Polycarbonate Goggles | N/A | Tight-fitting goggles prevent conjunctival absorption of airborne dust or accidental solvent splashes during reconstitution. | |
| Body | Tyvek® Lab Coat | N/A | > 240 min | Standard woven cotton coats absorb anilines, holding them against the skin. Tyvek® provides a non-porous, disposable barrier. |
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system; each step contains a verification check to ensure the integrity of the safety envelope.
Phase 1: Pre-Operation Setup
-
Airflow Verification: Verify that the chemical fume hood's face velocity is operating strictly between 80–120 feet per minute (fpm). Validation: Check the digital monitor; do not proceed if the alarm is active.
-
Static Mitigation: this compound is a fine powder prone to static cling. Discharge static from your spatulas and weigh boats using a zero-stat anti-static gun. This prevents sudden aerosolization of the powder when the container is opened.
-
Donning PPE: Don the Tyvek® coat, safety goggles, and double-gloves (Nitrile inner, Butyl outer).
Phase 2: Handling and Transfer
-
Weighing: Place the analytical balance inside the fume hood. Tare the anti-static weigh boat.
-
Transfer: Carefully transfer the required mass. Immediately re-cap the source bottle. Validation: Ensure no powder residue is visible on the threads of the bottle before capping.
-
In-Hood Solubilization: Do not transport the dry powder across the lab. Dissolve the this compound in your target solvent (e.g., DMSO, Dichloromethane) inside the fume hood. Once in solution and sealed in a vial, it may be safely transported.
Phase 3: Post-Operation Decontamination
-
Glove Stripping: Remove the outer Butyl gloves inside the hood, turning them inside out to trap any microscopic dust.
-
Surface Wipe-Down: Wipe the balance and hood surface with a disposable towel dampened with a 5% Acetic Acid solution .
-
Causality Check: Anilines are weak bases. Acetic acid protonates the free-base aniline, converting it into a highly water-soluble anilinium salt. This prevents the lipophilic compound from smearing across the surface and ensures complete removal.
-
-
Final Wash: Follow the acidic wipe with a standard soap and water wipe to remove residual acid.
Spill Response and Disposal Plan
In the event of a localized spill (e.g., dropped weigh boat):
-
Isolate: Evacuate personnel from a 2-meter radius.
-
Contain: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spilled powder with absorbent paper towels dampened with 5% acetic acid.
-
Neutralize and Collect: Allow 5 minutes for the acid to protonate the aniline. Scoop the wet, neutralized material using a non-sparking, disposable plastic scraper.
-
Disposal: Place all collected waste, including the scraper and contaminated outer gloves, into a designated, clearly labeled hazardous waste container for high-temperature incineration. Never dispose of aniline derivatives in standard aqueous waste streams due to severe aquatic toxicity.
Exposure Mitigation Workflow
Workflow for exposure mitigation, handling, and decontamination of this compound.
References
-
Centers for Disease Control and Prevention (CDC) / ATSDR. Aniline | Medical Management Guidelines | Toxic Substance Portal. Retrieved from: [Link]
-
Singh H, et al. Mechanistic Study on Aniline-Induced Erythrocyte Toxicity. Arh Hig Rada Toksikol. Retrieved from: [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. Aniline - IDLH. Retrieved from: [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
